Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Description
BenchChem offers high-quality Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUOGNUVCRUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647425 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948573-54-4 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold and the Significance of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
An In-Depth Technical Guide to Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4)
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anticancer, antibacterial, antiviral, and antimalarial properties.[2][3] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore found in many potent antibacterial agents.[1]
This technical guide focuses on a specific derivative, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4). While this compound is primarily available as a research chemical and not extensively characterized in publicly available literature, its structural features suggest significant potential as a building block in drug discovery and as a target for further biological evaluation. The presence of the chloro substituent at the 8-position and the methyl carboxylate at the 7-position offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.
This guide will provide a comprehensive overview of the known and predicted properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, drawing upon data from closely related analogues to provide a predictive yet scientifically grounded resource.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is presented in the table below. These have been compiled from chemical supplier databases.[2][4]
| Property | Value | Source |
| CAS Number | 948573-54-4 | [2][4] |
| Molecular Formula | C₁₁H₈ClNO₃ | [2][4] |
| Molecular Weight | 237.64 g/mol | [2][4] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, room temperature | [4] |
Structural Information:
Caption: Chemical structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Synthesis Methodology: A Predictive Approach via Gould-Jacobs Cyclization
The following proposed synthetic pathway is based on the successful synthesis of structurally similar compounds, such as 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, as reported by Pintilie et al. (2010).[1]
Caption: Proposed synthetic workflow for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Experimental Protocol (Analogous)
The following is a detailed, step-by-step methodology adapted from the synthesis of related compounds.[1] Researchers should consider this a starting point for optimization.
Step 1 & 2: Synthesis of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a distillation condenser, combine one equivalent of methyl 3-amino-2-chlorobenzoate and one equivalent of diethyl ethoxymethylenemalonate (EMME).
-
Condensation: Heat the mixture with stirring to approximately 130 °C. Ethanol will begin to distill off. Continue heating for 1.5-2 hours until the evolution of ethanol ceases.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250-260 °C) for 30-45 minutes.
-
Work-up: Allow the reaction mixture to cool. The product will precipitate. Filter the solid, wash with a suitable solvent like acetone, and dry to obtain the crude ethyl ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
Saponification: Suspend the crude ethyl ester in a solution of aqueous sodium hydroxide (e.g., 2N).
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours.
-
Isolation: After cooling, filter the solution to remove any unreacted starting material. Acidify the filtrate to a pH of approximately 4-5 with hydrochloric acid. The carboxylic acid will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 4: Methyl Esterification
-
Reaction Setup: Suspend the carboxylic acid in methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution. The methyl ester may precipitate or can be extracted with an organic solvent like dichloromethane.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.
Spectral Characterization (Predictive)
As experimental spectra for the title compound are not available, this section provides predicted spectral data based on the analysis of closely related structures reported in the literature.[1][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the quinoline core and the methyl ester. The chemical shifts (δ) are predicted in ppm relative to a TMS standard.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 | s | H-2 |
| ~8.1 | d | H-5 |
| ~7.6 | d | H-6 |
| ~3.9 | s | -OCH₃ |
| ~12.0 | br s | N-H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-4 (C=O) |
| ~166 | C=O (ester) |
| ~148 | C-8a |
| ~140 | C-2 |
| ~138 | C-7 |
| ~127 | C-5 |
| ~125 | C-6 |
| ~123 | C-4a |
| ~118 | C-8 |
| ~109 | C-3 |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1660 | C=O stretch (keto) |
| ~1610 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
-
Predicted [M+H]⁺: 238.02
Potential Applications in Drug Discovery
The structural features of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The broader class of quinoline derivatives has demonstrated significant activity in several key therapeutic areas.
Anticancer Potential
Numerous quinoline derivatives have been investigated for their anticancer properties.[3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The 8-chloro substitution on the quinoline ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.
Antiviral Activity
The 4-oxo-1,4-dihydroquinoline scaffold is also present in compounds with demonstrated antiviral activity, including against HIV.[3] These compounds can act as inhibitors of viral enzymes such as integrase. Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate could serve as a starting point for the development of novel antiviral agents through modification of the ester group or substitution at the N-1 position.
Antibacterial Applications
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a cornerstone of the quinolone class of antibiotics. While the title compound is a 7-carboxylate, its structural similarity suggests that it could be a precursor for the synthesis of novel antibacterial agents. The 8-chloro substituent is a feature found in some potent antibacterial quinolones, suggesting this moiety is compatible with antibacterial activity.[1]
Conclusion
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a fascinating molecule with significant untapped potential in the field of medicinal chemistry. While detailed experimental data for this specific compound remains to be published, its structural relationship to a wide range of biologically active quinoline derivatives makes it a compelling target for further investigation. This guide has provided a predictive yet scientifically grounded overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers looking to explore the therapeutic possibilities of this and related compounds. The synthetic routes and spectral predictions outlined herein provide a solid foundation for initiating laboratory work on this promising research chemical.
References
-
Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748. [Link]
-
Al-Dweik, M. R., Zahra, J. A., Khanfar, M. A., El-Abadelah, M. M., Zeller, K.-P., & Voelter, W. (2008). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie - Chemical Monthly, 140(2), 221–226. [Link]
-
Tavakkoli, M., Zare, M., Mohebbi, S., Ghasemi, S., & Fassihi, A. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124632. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]
-
Lead Sciences. (n.d.). Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | C11H8N2O5 | CID 619104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the highly successful fluoroquinolone antibiotics.[1][2] Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a critical intermediate in the synthesis of these next-generation pharmaceuticals. Its strategic functionalization allows for the introduction of diverse pharmacophoric groups that modulate antibacterial activity, spectrum, and pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of its synthesis, grounded in the principles of the Gould-Jacobs reaction. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss methods for characterization, and offer field-proven insights for troubleshooting and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development.
Strategic Overview: The Gould-Jacobs Approach
The synthesis of the 4-quinolone core is most effectively achieved through the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[3][4] This reaction is a powerful tool for constructing the quinoline ring system from appropriately substituted anilines.[3][5] The overall strategy is a two-step process:
-
Condensation: An initial nucleophilic substitution reaction between a substituted aniline and diethyl ethoxymethylenemalonate (DEEM or EMME) to form a stable vinylogous amide intermediate, diethyl 2-((arylamino)methylene)malonate.[6][7]
-
Thermal Cyclization: A high-temperature, intramolecular cyclization of the intermediate, which proceeds via a 6-electron electrocyclization to form the fused heterocyclic ring system of the target quinolone.[3][4]
The regioselectivity of the cyclization is a critical consideration, governed by both steric and electronic factors of the substituents on the aniline ring.[3] For the synthesis of our target molecule, the starting material is Methyl 3-amino-2-chlorobenzoate . The electron-withdrawing nature of the chloro and carboxylate groups directs the cyclization to occur at the C2 position of the aniline ring, yielding the desired 8-chloro substituted quinolone.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis.
Caption: High-level two-step synthesis workflow.
Mechanistic Deep Dive: The Gould-Jacobs Reaction
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate.[5]
-
Elimination: This is followed by the elimination of an ethanol molecule to form the key intermediate, a substituted anilidomethylenemalonate. This intermediate is often stable enough to be isolated.[4][5]
-
Electrocyclization: The critical, high-energy step is the thermal 6-electron electrocyclization. The aryl ring attacks the ester carbonyl, forming the quinoline ring. This step requires significant thermal energy, typically achieved by using a high-boiling point solvent.[3][4]
-
Tautomerization: The initially formed 4-hydroxyquinoline exists in tautomeric equilibrium with the more stable 4-oxo (or 4-quinolone) form.[5][8] For our target molecule, the 4-oxo tautomer is the final product.
Visualized Reaction Mechanism
Caption: Key mechanistic steps of the Gould-Jacobs reaction.
Detailed Experimental Protocol
Disclaimer: This protocol involves high temperatures and potentially hazardous materials. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Role | Notes |
| Methyl 3-amino-2-chlorobenzoate | 185.61 | Starting Material | Ensure high purity (>98%) |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | Reagent | Keep dry; moisture sensitive |
| Dowtherm A | 166.22 | High-Boiling Solvent | Mixture of diphenyl ether and biphenyl |
| Ethanol (Absolute) | 46.07 | Solvent | For purification/washing |
| Hexanes | - | Solvent | For purification/washing |
Step 1: Synthesis of Diethyl 2-((2-chloro-3-(methoxycarbonyl)phenyl)amino)methylene-malonate (Intermediate)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.
-
Charging Reagents: To the flask, add Methyl 3-amino-2-chlorobenzoate (18.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 eq).
-
Reaction: Heat the mixture with stirring to 130-140°C.[9] Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete (disappearance of the starting aniline), allow the mixture to cool to approximately 60-70°C.
-
Isolation: Add hexanes (100 mL) to the warm mixture with vigorous stirring. The intermediate product will precipitate as a solid.
-
Purification: Cool the slurry in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (Final Product)
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a short-path distillation head with a condenser, and a thermometer capable of measuring up to 300°C.
-
Solvent Pre-heating: Add Dowtherm A (200 mL) to the flask and heat to 250-255°C.[10]
-
Addition of Intermediate: Add the dried intermediate from Step 1 portion-wise to the hot Dowtherm A over 30-45 minutes.[10] Ensure the temperature does not drop below 245°C during the addition. Ethanol will distill off during the reaction.
-
Reaction: After the addition is complete, maintain the reaction temperature at 250-255°C for an additional 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Cooling and Precipitation: Allow the reaction mixture to cool slowly to below 100°C. The final product will precipitate from the Dowtherm A.
-
Isolation: Add hexanes (200 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 100 mL) to remove residual Dowtherm A, followed by a wash with ethanol (2 x 50 mL).
-
Drying: Dry the resulting solid in a vacuum oven at 80-100°C to afford the final product, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, as an off-white to light tan solid.
Characterization and Analysis
Confirmation of the final product's identity and purity is essential. The following analytical data are typical for this compound.
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), 8.5 (s, 1H, H-2), 8.2 (d, 1H, H-5), 7.8 (d, 1H, H-6), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (DMSO-d₆) | δ ~175 (C=O, C4), 165 (C=O, ester), 145 (C-2), 140 (C-8a), 135 (C-5), 128 (C-7), 125 (C-6), 124 (C-4a), 122 (C-8), 110 (C-3), 52 (OCH₃). |
| Mass Spec (ESI) | [M+H]⁺ = 252.0, [M-H]⁻ = 250.0 |
| FT-IR (ATR, cm⁻¹) | ~3100-2900 (N-H, C-H stretch), ~1720 (C=O, ester), ~1650 (C=O, ketone), ~1600, 1550 (C=C, aromatic). |
| Melting Point | >280°C (with decomposition). |
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield in Step 1 (Condensation)
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure the starting aniline is of high purity. Moisture can hydrolyze the DEEM; use anhydrous conditions if necessary. A slight excess of DEEM (1.05-1.1 eq) can drive the reaction to completion.
-
-
Issue: Dark-colored Product in Step 2 (Cyclization)
-
Cause: Thermal decomposition due to excessive temperature or prolonged reaction time.
-
Solution: Maintain strict temperature control (±5°C). Do not exceed 260°C. Ensure the intermediate is added slowly to prevent a large exotherm. The reaction should be stopped as soon as the starting material is consumed (monitored by TLC).
-
-
Issue: Product Contaminated with Dowtherm A
-
Cause: Insufficient washing during purification.
-
Solution: The product has very low solubility in hexanes, while Dowtherm A is highly soluble. Be meticulous with the hexane wash. Breaking up the filter cake and re-slurrying in fresh hexanes can be effective. A final wash with a more polar solvent like ethanol or ethyl acetate can help remove final traces.
-
-
Insight on Solvent Choice: While diphenyl ether is also used, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is often preferred as it has a lower melting point, making it easier to handle at the start and end of the reaction.
Conclusion
The Gould-Jacobs reaction provides a reliable and scalable pathway to Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, a key building block for advanced antibacterial agents. By understanding the core principles of the reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can successfully and efficiently synthesize this valuable intermediate. The insights provided in this guide are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific drug development programs.
References
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
The Biological Landscape of Quinolone Carboxylates: A Technical Guide for Drug Development Professionals
Preamble: Navigating the Quinolone Core
To the dedicated researcher in drug discovery, the quinolone scaffold represents a privileged structure, a testament to the power of synthetic chemistry in combating disease. For decades, the 4-quinolone-3-carboxylic acid framework has been the cornerstone of a vast and potent class of antibacterial agents. However, the precise placement of the crucial carboxylate moiety is a key determinant of biological activity. This guide delves into the biological activities of quinolone-carboxylate derivatives, with a specific focus on the often-overlooked yet distinct quinolone-7-carboxylate class, while providing a comprehensive framework for understanding the pivotal role of the C-7 position in the more prevalent 3-carboxyquinolone series.
It is critical to establish a clear distinction from the outset. The vast majority of literature and clinically significant compounds belong to the 4-quinolone-3-carboxylic acid family, where the C-7 position is a primary site for substitution to modulate spectrum and potency. In contrast, compounds where the carboxylic acid group is located at the C-7 position are significantly less common. This guide will first illuminate the known biological activities of this rarer class before exploring the extensive and impactful world of C-7 substituted quinolone-3-carboxylates, providing a holistic view for the medicinal chemist and biologist alike.
Part 1: The Quinolone-7-Carboxylate Subclass: A Focused Inquiry
While the body of research is not as extensive as for its 3-carboxy counterparts, the existence and study of quinolone-7-carboxylic acids confirm their place in the broader quinolone family. A notable example is the compound EN 272, a quinolone-7-carboxylic acid that has been evaluated for its in-vitro antibacterial properties.
Antibacterial Spectrum of a Quinolone-7-Carboxylate
Studies on EN 272 revealed that it possesses activity against a range of bacteria, although generally at a lower potency compared to its 3-carboxylated cousins like enoxacin and ofloxacin.[1]
-
Gram-Negative Activity: EN 272 demonstrated inhibitory effects against the majority of Enterobacteriaceae at concentrations of ≤1.6 mg/l.[1] Notably, it retained activity against organisms resistant to nalidixic acid, ampicillin, and cephalexin.[1]
-
Gram-Positive Activity: The compound showed inhibitory activity against most staphylococci at concentrations of ≤6.3 mg/l.[1]
-
Limitations: Its activity against Pseudomonas aeruginosa and streptococcal species was found to be poor.[1] Like other quinolones, its efficacy is reduced at acidic pH and in urine.[1]
This profile suggests that while the 7-carboxylate scaffold is compatible with antibacterial action, the specific positioning of the carboxylate group significantly influences the potency and spectrum of the resulting derivative.
Part 2: The C-7 Position on the 4-Quinolone-3-Carboxylic Acid Scaffold: The Epicenter of Activity Modulation
The strategic modification of the C-7 substituent on the 4-quinolone-3-carboxylic acid core has been the most fruitful avenue in the development of potent and broad-spectrum antibacterial, as well as novel anticancer and antiviral agents.[2][3][4] This position directly influences the compound's interaction with its primary targets and its pharmacokinetic properties.
Structure-Activity Relationship (SAR) at C-7
The substituent at the C-7 position is a critical determinant of the biological activity and pharmacokinetic profile of quinolone derivatives.[4][5]
| Position | Substituent/Modification | Impact on Biological Activity |
| C-7 | Piperazinyl and Pyrrolidinyl Moieties | Introduction of a piperazine ring at C-7, as seen in norfloxacin, significantly broadens the antibacterial spectrum to include Gram-negative bacteria like Pseudomonas aeruginosa.[3][6] Pyrrolidine substituents have also been shown to enhance activity. |
| Bulky/Aromatic Groups | The introduction of larger, sometimes aromatic, groups at this position can shift the biological activity profile from antibacterial to anticancer or antiviral.[2][7] For instance, the presence of an aromatic group can contribute to cytotoxicity against mammalian cells.[2] | |
| Cycloalkyl and Vinyl Derivatives | Novel C-7 derivatives incorporating aminocyclobutyl, aminocyclopropyl, or aminomethyl-vinyl groups have shown significant inhibitory activity against Gram-negative bacteria, comparable to ciprofloxacin.[8] | |
| Benzimidazolyl Group | The addition of a benzimidazole moiety at C-7 has been explored, with the resulting compounds showing activity against S. aureus.[4] |
Antibacterial Activity: Targeting Bacterial Topoisomerases
The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death.[3][5]
The C-7 substituent plays a crucial role in the interaction with the DNA gyrase-DNA complex, influencing both the potency and the spectrum of antibacterial activity.
Mechanism of Action: DNA Gyrase Inhibition
Caption: Quinolone derivatives exert their antibacterial effect by trapping DNA gyrase in a covalent complex with DNA, leading to lethal double-strand breaks.
Anticancer Activity: Targeting Eukaryotic Topoisomerases
Interestingly, modifications to the quinolone scaffold, often involving the C-7 substituent, can shift their target preference from bacterial to eukaryotic topoisomerases, particularly topoisomerase II. This has led to the exploration of quinolone derivatives as potential anticancer agents.[2]
The mechanism of action in cancer cells mirrors the antibacterial effect but is directed at the human orthologs of the enzymes. By inhibiting topoisomerase II, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[2] Rosoxacin, a 7-(4-pyridinyl)quinolone derivative, is an example of a cytotoxic quinolone.[2]
Antiviral Activity: Emerging Applications
Quinolone derivatives have also demonstrated potential as antiviral agents, with activity reported against viruses such as HIV and HCV.[2][7] The mechanism of antiviral action is more varied and can involve the inhibition of viral enzymes like HIV-1 integrase or interference with viral transcription.[2][7] For instance, the introduction of an aryl group at the piperazine moiety of a fluoroquinolone can confer anti-HIV activity.[7] Some fluoroquinolones have also been shown to suppress the replication of RNA viruses like Zika and dengue viruses.[9]
Part 3: Essential Experimental Protocols for Biological Evaluation
A rigorous and standardized approach to evaluating the biological activity of novel quinolone-7-carboxylate derivatives is paramount. The following section provides a framework of essential, self-validating experimental protocols.
Workflow for Biological Activity Screening
Caption: A streamlined workflow for the comprehensive biological evaluation of novel quinolone-7-carboxylate derivatives.
Detailed Experimental Methodologies
3.2.1. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium without bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
3.2.2. Anticancer Activity: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Treatment: Treat the cells with various concentrations of the quinolone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]
-
Measurement: Record the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control cells.
-
3.2.3. Mechanism of Action: DNA Gyrase Supercoiling Inhibition Assay
-
Principle: To assess the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice, containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.
-
3.2.4. Mechanism of Action: Eukaryotic Topoisomerase II Decatenation Assay
-
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by human topoisomerase II.[12][13][14]
-
Protocol:
-
Reaction Setup: Prepare reaction mixtures on ice containing assay buffer, ATP, kDNA, and the test compound.[14]
-
Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.[14]
-
Incubation: Incubate at 37°C for 30 minutes.[14]
-
Termination: Stop the reaction by adding a stop solution containing SDS.[14]
-
Electrophoresis and Visualization: Separate the catenated and decatenated DNA on an agarose gel and visualize. Inhibition is observed as a persistence of the high molecular weight catenated kDNA at the top of the gel.[14]
-
Conclusion and Future Perspectives
The quinolone scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the quinolone-7-carboxylate class is currently underexplored, the initial findings for compounds like EN 272 warrant further investigation to delineate its potential and limitations. The true power for future drug development, however, likely remains in the strategic and innovative modification of the C-7 position on the well-established 4-quinolone-3-carboxylic acid backbone. By leveraging the structure-activity relationships discussed and employing rigorous biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class, addressing the pressing needs for new antibacterial, anticancer, and antiviral agents.
References
A comprehensive list of all sources cited within this guide is provided below.
- Al-Trawneh, A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.
- Bambeke, F., Michot, J. M., Van, J., & Tulkens, P. M. (2005). The bacterial activity of quinolones. Clinical Infectious Diseases, 41(Supplement_2), S124-S136.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Yadav, P., & Kumar, R. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(11), 3291.
- Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
- Al-Horani, R. A., & Desai, U. R. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1438.
- Neu, H. C. (1985). The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones. Journal of Antimicrobial Chemotherapy, 16(1), 43-48.
- López-Romero, D., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceutics, 15(8), 2118.
- ACS Measurement Science Au. (2024).
- De La Cruz, R., et al. (2019). Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. Viruses, 11(11), 1047.
- Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
- Mitsuhashi, S., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 8(Suppl 5), S499-S507.
- Pommier, Y., et al. (2010). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3.
- González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(14), 4404.
- Maxwell, A., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 3(10), 753-763.
- Kim, Y., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 26(14), 4125.
- Cohen, M. A., et al. (1986). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial agents and chemotherapy, 30(5), 766-770.
- González-Bacerio, J., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14902.
- Jothilingam, S., et al. (2012). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 16(2), 1-5.
- Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of a Series of Levofloxacin Carboxamide Analogues. Medicinal Chemistry, 10(8), 812-819.
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Kim, Y., et al. (2021). Antiviral activity of isoquinolone derivatives against influenza viruses and their cytotoxicity. Molecules, 26(14), 4125.
-
JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]
- Manfrin, V., et al. (2003). Antiviral properties of quinolone-based drugs. Current medicinal chemistry, 10(23), 2597-2615.
- Hsieh, T., et al. (2010). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 54(1), 11-19.
-
ResearchGate. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have?. Retrieved from [Link]
- Wyrzykiewicz, E., et al. (2021).
- Aldred, K. J., et al. (2014). Structural Characterization of the Millennial Antibacterial (Fluoro)
- Gouvea, I. P., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Journal of the Brazilian Chemical Society, 29, 215-236.
- Domagala, J. M., et al. (1988). Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic acid. Journal of medicinal chemistry, 31(5), 991-1002.
Sources
- 1. The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses [mdpi.com]
- 10. atcc.org [atcc.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. One moment, please... [topogen.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Analysis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
An In-Depth Technical Guide:
Introduction and Core Objective
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No. 948573-54-4) is a member of the quinolone class of heterocyclic compounds.[1] This structural motif is central to a wide range of pharmacologically active agents, particularly known for their antibacterial properties by inhibiting DNA gyrase.[2] The precise substitution pattern on the quinoline core is critical for modulating biological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount in the research and development pipeline.
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both predicted data based on extensive analysis of analogous structures and field-proven protocols for data acquisition.
Below is the chemical structure of the target compound with standard atom numbering used for subsequent spectral assignments.
Caption: Structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for NMR Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule like this, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the core structure. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it effectively solubilizes polar quinolones and allows for the observation of exchangeable protons like the N-H proton.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing nature of the carbonyl groups and the chlorine atom.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Justification |
| N-H (1) | ~12.0 - 12.5 | broad singlet | - | Exchangeable proton, often broad. Its downfield shift is characteristic of the 4-quinolone tautomer. |
| H-2 | ~8.5 - 8.8 | singlet | - | Located between a nitrogen atom and a carbonyl group, leading to significant deshielding. Similar protons in related structures appear in this region.[3] |
| H-5 | ~8.1 - 8.3 | doublet | ~8.8 Hz | Ortho-coupled to H-6. Deshielded by the adjacent C4-carbonyl group. |
| H-6 | ~7.6 - 7.8 | doublet | ~8.8 Hz | Ortho-coupled to H-5. The chemical shift is influenced by the adjacent carboxylate and the distal chloro-substituent. |
| -OCH₃ | ~3.9 - 4.1 | singlet | - | Typical chemical shift for a methyl ester group attached to an aromatic ring.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts of the carbonyl carbons are particularly diagnostic.
| Assignment | Predicted δ (ppm) | Justification |
| C4 (Keto C=O) | ~175 - 178 | Highly deshielded due to its ketone functionality and conjugation. Quinolone C4 carbons typically appear in this range.[3] |
| C7-COO (Ester C=O) | ~164 - 166 | Characteristic chemical shift for an ester carbonyl carbon.[4] |
| C2 | ~152 - 155 | Deshielded by the adjacent nitrogen and its position in the conjugated system.[3] |
| C8a | ~145 - 148 | Quaternary carbon adjacent to nitrogen. |
| C5, C6 | ~125 - 135 | Aromatic methine carbons. Precise assignment requires 2D NMR techniques like HSQC/HMBC. |
| C4a, C7, C8 | ~120 - 140 | Quaternary aromatic carbons. Their shifts are heavily influenced by the substituents (Cl, COO, C=O). |
| C3 | ~110 - 115 | Shielded relative to other aromatic carbons due to its position in the pyridone ring. |
| -OCH₃ | ~52 - 54 | Typical chemical shift for a methyl ester carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Rationale for MS Analysis
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing evidence of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. The fragmentation pattern observed in the MS/MS spectrum also offers valuable structural information that corroborates NMR findings. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecule.
Expected Mass Spectrum
The compound has a molecular formula of C₁₁H₈ClNO₃ and a monoisotopic mass of 237.0193 g/mol .[1]
-
Molecular Ion Peak: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺. A key diagnostic feature will be the isotopic pattern of chlorine.
-
[M+H]⁺: Expected at m/z 238.0267
-
[M+2+H]⁺: Expected at m/z 240.0238
-
The relative intensity of these two peaks will be approximately 3:1 , which is the characteristic isotopic signature of a single chlorine atom.
-
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 238 peak would likely reveal characteristic losses:
-
Loss of methanol (-CH₃OH, 32 Da): From the ester, resulting in a fragment at m/z ~206.
-
Loss of the methoxy radical (•OCH₃, 31 Da): Resulting in an acylium ion at m/z ~207.
-
Loss of carbon monoxide (-CO, 28 Da): A common fragmentation from the quinolone ring system.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min at 200 °C
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500 to observe the parent ion. Select the [M+H]⁺ ion at m/z 238 for MS/MS fragmentation analysis using collision-induced dissociation (CID) with argon as the collision gas.
Infrared (IR) Spectroscopy
Rationale for IR Analysis
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the N-H bond, the two distinct carbonyl groups (ketone and ester), and the aromatic system.
Expected IR Absorption Bands
The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
| Frequency (cm⁻¹) | Intensity | Assignment | Justification |
| ~3200 - 3000 | Medium, Broad | N-H stretch | Characteristic of the N-H bond in the 1,4-dihydroquinoline system. Broadness suggests potential hydrogen bonding.[3][5] |
| ~1720 - 1740 | Strong | C=O stretch (Ester) | Typical frequency for an aromatic ester carbonyl. |
| ~1660 - 1680 | Strong | C=O stretch (Ketone) | The frequency is lowered from a typical ketone due to conjugation with the aromatic ring and the vinyl group.[3] |
| ~1610, 1560, 1480 | Medium-Strong | C=C stretches (Aromatic/Vinyl) | Multiple bands are expected, corresponding to the vibrations of the quinoline ring system.[3] |
| ~1250 - 1300 | Strong | C-O stretch (Ester) | Corresponds to the asymmetric C-O-C stretching of the ester group. |
Experimental Protocol for IR Data Acquisition
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectroscopic analysis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate relies on the synergistic use of NMR, MS, and IR techniques. NMR spectroscopy provides the definitive structural framework, MS confirms the molecular weight and elemental composition while offering fragmentation clues, and IR spectroscopy rapidly verifies the presence of key functional groups. The predicted data and detailed protocols within this guide serve as a robust framework for researchers to ensure the identity, purity, and structural integrity of this important quinolone derivative, facilitating its advancement in drug discovery and development programs.
References
-
Pintilie, L., et al. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]
-
PMC - NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC - NIH. Available from: [Link]
Sources
- 1. 948573-54-4|Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Crystal structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
An In-depth Technical Guide to the Structural Elucidation of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a detailed technical analysis of the structural characteristics of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, a member of this vital class of compounds. In the absence of a publicly available crystal structure for the title compound, this paper leverages a rigorous, comparative analysis of a closely related analogue, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, for which detailed crystallographic data exists. We will delve into the anticipated synthesis, spectroscopic characterization, and, most critically, the expected solid-state architecture, including key intermolecular interactions that govern its crystal packing. This predictive analysis serves as a valuable resource for researchers engaged in the rational design of novel quinolone-based therapeutic agents.
Introduction: The Enduring Significance of the 4-Quinolone Core
The quinoline ring system, particularly the 4-oxo-1,4-dihydroquinoline core, is a privileged scaffold in drug discovery, forming the backbone of numerous synthetic compounds with diverse and potent pharmacological activities.[1][2][3] The seminal discovery of nalidixic acid and the subsequent development of fluoroquinolone antibiotics cemented this scaffold's importance in combating bacterial infections.[4] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase, a process that underscores the critical role of the molecule's three-dimensional structure and its ability to engage in specific binding interactions.[5]
Beyond their antibacterial prowess, quinoline derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-HIV, anti-inflammatory, and anticonvulsant activities.[1][6] The functionalization of the quinolone ring at various positions with substituents such as halogens, alkyl, and carboxylate groups allows for the fine-tuning of a compound's physicochemical properties, target specificity, and pharmacokinetic profile. The 8-chloro substitution, in particular, has been explored for its contribution to the biological activity of various quinoxaline and quinoline derivatives.[7]
This guide focuses on Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No: 948573-54-4, Formula: C₁₁H₈ClNO₃)[8]. Understanding the crystal structure of such a molecule is paramount. The solid-state arrangement, dictated by intermolecular forces like hydrogen bonding and π-stacking, profoundly influences critical pharmaceutical properties, including solubility, dissolution rate, and stability. As a definitive crystal structure for this specific methyl ester is not available in the public domain (e.g., the Cambridge Structural Database), this guide will provide a comprehensive analysis based on the published crystal structure of a very close analogue, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .[9] By examining the known, we can construct a robust and scientifically grounded prediction of the unknown, offering valuable insights for future research and development.
Synthesis and Spectroscopic Characterization
The synthesis of 4-quinolone-3-carboxylic acids and their esters is well-established, with the Gould-Jacobs reaction being a cornerstone methodology.[10] This approach typically involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization to form the quinolone ring system.
Proposed Synthetic Workflow
A plausible synthetic route to the title compound would start from 2-amino-3-chlorobenzoic acid. Esterification of the carboxylic acid to the methyl ester, followed by reaction with a suitable malonate derivative and subsequent cyclization, would yield the desired quinolone core.
Caption: Proposed synthetic workflow for the title compound.
Expected Spectroscopic Profile
Based on published data for structurally similar quinolones, the following spectroscopic characteristics are anticipated:
-
¹H NMR: The spectrum would be characterized by distinct signals for the aromatic protons on the quinoline core, a singlet for the proton at the 2-position, and a singlet for the methyl ester protons. The N-H proton of the dihydroquinoline ring would likely appear as a broad singlet at a downfield chemical shift.[10]
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ketone (C4) and the ester group (C=O), along with signals corresponding to the aromatic and heterocyclic carbons.[11]
-
FT-IR: The infrared spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹), and the C=O stretching of the ester group (around 1700-1730 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237.64 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.[7][8]
Core Analysis: A Predictive Look into the Crystal Structure
As previously stated, the definitive crystal structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate has not been reported. However, a detailed crystallographic study of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate provides an excellent foundation for a predictive analysis of the title compound's solid-state properties.[9] The substitution of an ethyl for a methyl group, and the shift of the carboxylate from the 3- to the 7-position, are unlikely to alter the fundamental hydrogen bonding motifs that typically dominate the crystal packing of such molecules.
Crystallographic Data of the Analogue: Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
The crystal structure of this analogue reveals critical insights into the packing behavior of this class of compounds.[9]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.328(5) |
| b (Å) | 11.043(2) |
| c (Å) | 12.350(4) |
| α (°) | 73.298(17) |
| β (°) | 70.57(3) |
| γ (°) | 77.22(3) |
| Volume (ų) | 1137.8(7) |
| Z (Molecules/unit cell) | 4 |
Data sourced from Acta Crystallographica Section E[9]
A key finding from this study is that the asymmetric unit contains two independent molecules. This highlights the potential for subtle conformational differences and complex packing arrangements even in seemingly simple structures.
Molecular Conformation and Supramolecular Assembly
The 4-quinolone ring system is inherently planar. In the solid state, molecules of this class arrange themselves to maximize favorable intermolecular interactions. The most significant of these are the hydrogen bonds involving the N-H group of the dihydropyridone ring and the oxygen atoms of the keto (C4=O) and carboxylate groups.
In the crystal structure of the ethyl ester analogue, the primary interaction is an N—H⋯O hydrogen bond.[9] These bonds link the independent molecules together, forming supramolecular layers. This type of hydrogen bonding is a classic and robust interaction in quinolone crystal structures.[12][13]
Based on this, we can predict a similar hydrogen bonding scheme for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. The N-H at position 1 will act as a hydrogen bond donor, while the keto oxygen at position 4 is a strong hydrogen bond acceptor. This interaction is fundamental to the formation of stable, layered structures in the crystal lattice.
Caption: Predicted N-H···O hydrogen bonding forming chains.
The presence of the methyl carboxylate at the 7-position introduces another potential hydrogen bond acceptor site (the ester carbonyl). While the primary N-H···O (keto) interaction is expected to dominate, the ester group could participate in weaker C-H···O interactions or influence the overall packing to avoid steric hindrance. The shift from the 3-position (in the analogue) to the 7-position (in the title compound) will alter the relative geometry of the molecules within the hydrogen-bonded layers, but the fundamental layer motif itself is highly likely to be preserved.
Potential Biological Significance and Drug Development Implications
The structural features of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate are directly relevant to its potential as a therapeutic agent. The planar quinolone system is ideal for intercalating into DNA or binding to the active sites of enzymes. The ability to form specific hydrogen bonds, as predicted from our analysis, is crucial for target recognition and binding affinity.
Quinolone derivatives are known to chelate metal ions via the 4-keto and adjacent carboxylate groups, which can be integral to their biological activity.[4] While the carboxylate in the title compound is at the 7-position and thus not adjacent to the keto group, the overall electronic properties and geometry of the molecule will still influence its interaction with biological macromolecules. The 8-chloro substituent can enhance lipophilicity, potentially improving membrane permeability, and can also engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding.
The insights gained from this structural analysis are therefore invaluable for professionals in drug development. A predictive understanding of the solid-state structure can guide formulation strategies, aid in the interpretation of structure-activity relationships (SAR), and inform the design of next-generation analogues with improved efficacy and developability.
Conclusion
While a definitive single-crystal X-ray structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate remains to be published, a robust and scientifically sound model of its solid-state architecture can be constructed through a comparative analysis of closely related, crystallographically characterized compounds. We predict that the crystal structure of the title compound will be dominated by strong N-H···O hydrogen bonds, leading to the formation of stable, layered supramolecular assemblies. This fundamental packing motif, coupled with the specific electronic and steric contributions of the 8-chloro and 7-methylcarboxylate substituents, provides a critical framework for understanding its physicochemical properties and for guiding its future development as a potential therapeutic agent. This guide underscores the power of leveraging existing structural data to make informed predictions, a cornerstone of modern chemical and pharmaceutical research.
References
-
Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-749. [Link]
-
Hryniów, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4645. [Link]
-
Rojas, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
-
Fun, H.-K., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o566–o567. [Link]
-
PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]
-
Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[5][9][10]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]
-
Jaroniec, M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
Leal, J., et al. (2019). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 24(17), 3101. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Szychowska, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15156. [Link]
-
Bolla, G., & Dastidar, P. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3371–3384. [Link]
- Hong, C. Y., & Domagala, J. M. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. U.S. Patent No. 7,632,944. Washington, DC: U.S.
-
Al-Ostath, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Current HIV Research, 20(4), 295-307. [Link]
-
Gupta, H. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Candish, L., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14139-14154. [Link]
-
Kamiya, M., et al. (2005). Crystal Structure of a Quinolone Antibiotic 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid. Analytical Sciences: X-ray Structure Analysis Online, 21, x203-x204. [Link]
-
Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate - Lead Sciences [lead-sciences.com]
- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
In Vitro Screening of Novel Quinoline-7-Carboxylate Analogs
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the in vitro screening of novel quinoline-7-carboxylate analogs, tailored for researchers, scientists, and drug development professionals. The narrative moves beyond simple protocols to explain the causal-driven decisions essential for a robust and successful screening campaign.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are noted for a vast spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2] This versatility stems from the quinoline core's ability to be chemically modified at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to engage a wide array of biological targets.
Within this diverse chemical family, quinoline-7-carboxylate analogs represent a promising, yet specific, area of exploration. The carboxylate group at the 7-position can serve as a key interaction point with biological targets or as a handle for further chemical elaboration, making this scaffold a compelling starting point for novel drug discovery programs. This guide outlines a holistic in vitro screening strategy, from initial high-throughput assays to detailed mechanism-of-action studies, designed to identify and validate promising lead compounds.
Foundational Chemistry: The Synthesis of Analog Libraries
A successful screening campaign begins with a well-designed chemical library. The synthesis of novel quinoline-7-carboxylate analogs leverages established organic chemistry reactions, which can be adapted to generate structural diversity. Key synthetic strategies include:
-
The Conrad-Limpach Synthesis: Involves the condensation of aniline derivatives with β-ketoesters.[2]
-
The Doebner-von Miller Reaction: Utilizes the reaction of α,β-unsaturated aldehydes or ketones with anilines.[2]
-
The Pfitzinger Reaction: A versatile method that condenses isatin with α-methylene carbonyl compounds to yield quinoline-4-carboxylic acids, which can be further modified.[3]
-
The Friedländer Synthesis: Employs the condensation of 2-aminobenzaldehydes with ketones.[2]
The choice of synthetic route is critical, as it dictates the feasibility of creating a diverse library of analogs with varied substitutions on the quinoline core. This diversity is paramount for exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency and selectivity.[4]
The Screening Cascade: A Funnel from Hits to Leads
In vitro screening is not a single experiment but a multi-stage funnel designed to efficiently identify promising compounds from a large library.[5] This process, known as the screening cascade, systematically filters compounds based on activity, potency, and selectivity, ensuring that resources are focused on the most viable candidates.
Caption: The In Vitro Screening Cascade Workflow.
2.1. Phase 1: Primary High-Throughput Screening (HTS)
The objective of primary screening is to rapidly assess a large library of analogs to identify "hits"—compounds that exhibit activity against a specific biological target.[6] Given the number of compounds, these assays must be robust, reproducible, and amenable to automation.[7]
Causality in Assay Choice: The selection of an HTS assay is dictated entirely by the biological target. For instance, if the quinoline analogs are designed as enzyme inhibitors, a fluorescence-based assay is often preferred due to its high signal-to-noise ratio and sensitivity.[8][9] Kinases, proteases, and phosphatases are common enzyme targets for which numerous HTS assays are available.[9]
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay (HTS)
This protocol provides a generalized workflow for screening quinoline analogs against a purified enzyme whose activity can be coupled to a fluorescent readout.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). The exact composition is enzyme-dependent.
- Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the activity curve.
- Substrate Stock: Prepare a stock of the fluorogenic substrate. The final concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
- Compound Plates: Prepare 384-well plates containing the quinoline-7-carboxylate analogs dissolved in DMSO at a single high concentration (e.g., 10 mM).
2. Assay Execution (Automated Liquid Handling):
- Compound Dispensing: Transfer a small volume (e.g., 50 nL) of each compound from the stock plates to the 384-well assay plates.
- Controls: Designate columns for controls:
- Negative Control (0% Inhibition): Add DMSO only.
- Positive Control (100% Inhibition): Add a known potent inhibitor of the target enzyme.
- Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.
- Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
- Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
3. Data Analysis:
- Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
- Hit Identification: Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean). Compounds meeting this criterion are classified as primary hits.
Self-Validation Check: The quality and reliability of an HTS assay are assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[10] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
2.2. Phase 2: Secondary Screening and Hit Validation
Primary hits require further validation to confirm their activity, determine their potency, and rule out non-specific effects or cytotoxicity.
Dose-Response Assays (IC₅₀ Determination): Hits are re-tested at multiple concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Cytotoxicity Screening: It is crucial to determine if the observed activity is due to specific target engagement or simply because the compound is killing the cells. Cell-based assays are essential for this purpose.[11] Assays like the MTT or CCK-8 assay measure cell viability and are critical for identifying compounds with a favorable therapeutic window.[12][13]
Protocol 2: MTT Cell Viability Assay
This protocol assesses the effect of quinoline analogs on the metabolic activity of a chosen cancer cell line, serving as an indicator of cytotoxicity.[12]
1. Cell Plating:
- Seed a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[14]
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
2. Compound Treatment:
- Prepare serial dilutions of the hit compounds in cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
- Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "vehicle only" (DMSO) controls.
- Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
- Carefully remove the medium from the wells.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
Data Presentation: Summarizing Screening Results
Quantitative data from secondary screening should be organized for clear comparison. The goal is to identify compounds with high potency against the target (low IC₅₀) and low cytotoxicity (high CC₅₀). The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical parameter for prioritizing compounds.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Q7C-001 | 85.2 | 0.25 | 50.0 | 200 |
| Q7C-002 | 78.9 | 1.50 | >100 | >66.7 |
| Q7C-003 | 92.5 | 0.10 | 0.5 | 5 |
| Q7C-004 | 45.1 | >20 | >100 | N/A |
| Control | 99.8 | 0.08 | 25.0 | 312.5 |
In this hypothetical data, Q7C-001 emerges as a strong candidate due to its sub-micromolar potency and high selectivity index.
Caption: Logical Workflow for Hit Validation.
Mechanism of Action (MoA) and Target Engagement
For validated hits, the next crucial step is to understand how they interact with their target. MoA studies provide deeper insights into the compound's biological effects.
-
Enzyme Kinetics: For enzyme inhibitors, studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides valuable information for medicinal chemists to guide further optimization of the compound.
-
Target Engagement Assays: In a cellular context, it's important to confirm that the compound is binding to its intended target. Techniques like Cellular Thermal Shift Assay (CETSA) can verify target engagement in intact cells.
-
Signaling Pathway Analysis: If the target is part of a larger signaling network (e.g., a kinase), downstream effects should be measured. For example, a Western blot can be used to assess the phosphorylation status of a kinase's substrate, confirming that the inhibitor is functional within the cellular machinery.[15]
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
Troubleshooting and Mitigating Assay Interference
A common challenge in screening is the identification of compounds that interfere with the assay technology itself, leading to false positives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[16]
Common Issues and Solutions:
-
Compound Autoflourescence: Quinoline scaffolds can be fluorescent. Always pre-screen compounds in the assay buffer without enzyme or substrate to identify and flag any that have intrinsic fluorescence at the measurement wavelengths.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. Re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify aggregator-based activity.
-
Reactivity: Some chemical moieties can react covalently and non-specifically with proteins. Tricyclic tetrahydroquinolines, for example, have been reported as a class of compounds that can degrade and react with protein targets, leading to assay interference.[16] Careful structural analysis of hits is required to deprioritize compounds with known reactive functional groups.
Conclusion
The in vitro screening of novel quinoline-7-carboxylate analogs is a systematic, multi-faceted process that requires careful planning, robust assay design, and rigorous data analysis. By following a cascaded approach—from high-throughput primary screening to detailed mechanistic studies—researchers can efficiently identify and validate promising lead candidates. The key to success lies not just in executing protocols, but in understanding the underlying scientific principles that justify each experimental choice, ensuring that the identified hits are genuine, potent, and possess a clear path toward further development.
References
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.
- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- In Vitro screening.
- (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery.
- Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
- Quinoline. Wikipedia.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturb
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- Quinoline compounds. (A) Summary route of synthesis of quinoline... | Download Scientific Diagram.
- Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery.
- High-Throughput Inhibitor Assays and Screening.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- A Comprehensive Guide to Quantitative Data Analysis for In Vivo Screening of Natural Compounds in Disease Models. PhD Assistance.
- High-Throughput Screening Assays. Assay Genie.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Quinolone Purification and Analysis
Abstract
This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of quinolone antibiotics. Quinolones, a class of synthetic broad-spectrum antibacterial drugs, are extensively used in both human and veterinary medicine.[1] Consequently, robust and reliable analytical methods are essential for quality control in pharmaceutical manufacturing, monitoring drug residues in food products, and conducting pharmacokinetic studies. This guide details the fundamental principles of chromatographic separation for quinolones, offers field-proven protocols for sample preparation and analysis, and outlines a systematic approach to method validation in accordance with international regulatory standards.
Introduction: The Analytical Imperative for Quinolone Purification
The efficacy and safety of quinolone-based therapeutics hinge on their purity and accurate dosage. Contaminants or impurities can compromise therapeutic outcomes and pose health risks. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of these compounds.[2][3] Its high resolution, sensitivity, and adaptability make it an indispensable tool for researchers, quality control analysts, and drug development professionals. This note explains the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.
Foundational Principles: Crafting a Quinolone Separation Method
A successful HPLC separation is achieved by optimizing the interactions between the analyte, the stationary phase, and the mobile phase.[4] For quinolones, which are ionizable compounds, these interactions are highly dependent on the chemical environment.
Stationary Phase Selection: The Core of the Separation
The choice of stationary phase is the first critical decision in method development.[5] Due to the generally hydrophobic nature of the quinolone core structure, reversed-phase HPLC is the most common approach.
-
C18 (Octadecylsilane) Columns: This is the workhorse for quinolone analysis. The long alkyl chains provide strong hydrophobic interactions with the quinolone molecule, leading to excellent retention and resolution. C18 columns are available in a wide variety of particle sizes and surface chemistries, making them highly versatile.[6]
-
C8 (Octylsilane) Columns: These columns are less retentive than C18 and can be advantageous when analyzing more hydrophobic quinolones, reducing analysis time and solvent consumption.
-
Phenyl Columns: The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic ring structure of quinolones. This can be particularly useful for separating structurally similar quinolones that are difficult to resolve on standard C18 columns.
Expert Insight: The choice between C18 and C8 is a balance of retention and speed. For complex mixtures or when resolving closely related impurities, the higher retentive power of a C18 column is generally preferred.
Mobile Phase Optimization: Driving Selectivity and Resolution
The mobile phase transports the sample through the column and is the primary tool for manipulating retention time and selectivity.[7][8]
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile typically provides better peak shape and lower UV cutoff, while methanol can offer different selectivity. The ratio of the organic modifier to the aqueous phase determines the overall elution strength; increasing the organic content reduces the retention time of quinolones.[7]
-
The Critical Role of pH: Quinolones contain carboxylic acid and amine functional groups, making their ionization state—and thus their hydrophobicity and retention—highly dependent on the mobile phase pH.[8] To ensure reproducible results, the mobile phase pH must be controlled using a buffer. A common strategy is to set the pH well away from the pKa of the analytes to ensure a single ionic form predominates, leading to sharp, symmetrical peaks.[8] An acidic pH (e.g., 2.5-3.5) is often used to suppress the ionization of the carboxylic acid group, increasing retention.[9]
Detection Systems: Visualizing the Analyte
The choice of detector depends on the required sensitivity and specificity.
-
UV/Diode Array Detector (DAD): Quinolones possess strong chromophores, making UV detection a robust and widely applicable technique. A DAD allows for simultaneous monitoring at multiple wavelengths, which is useful for peak identification and purity assessment. Common detection wavelengths are in the range of 270-330 nm.[10]
-
Fluorescence Detector (FLD): Many quinolones are naturally fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection.[11] This is particularly advantageous for trace-level analysis, such as residue monitoring in food or environmental samples.[10]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity.[11][12] It allows for definitive identification based on mass-to-charge ratio and is the gold standard for complex matrices and trace quantification.
Experimental Workflow and Protocols
A robust analytical workflow is essential for generating reliable data. This section provides detailed, step-by-step protocols for the analysis of quinolones in different matrices.
Caption: General workflow for quinolone analysis by HPLC.
Protocol 1: Sample Preparation
Proper sample preparation is crucial to remove interfering matrix components and ensure the analyte is in a suitable solvent for injection.[2][3]
A. For Pharmaceutical Formulations (e.g., Ciprofloxacin Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 10-20) to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient.
-
Transfer the powder to a volumetric flask.
-
Add a diluent (e.g., a mixture of mobile phase or methanol/water) to dissolve the active ingredient. Use of an ultrasonic bath can aid dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection.
B. For Biological Matrices (e.g., Quinolones in Milk) [1]
-
Measure 1 g of the milk sample into a polypropylene centrifuge tube.[1]
-
Add 15 mL of a protein precipitation agent, such as 10% trichloroacetic acid in acetonitrile.[1]
-
Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 5 minutes to ensure complete extraction and protein precipitation.[1]
-
Centrifuge the sample at 5,000 rpm for 10 minutes.[1]
-
Collect the clear supernatant. This extract can be further cleaned up using Solid-Phase Extraction (SPE) if necessary, or diluted and directly injected if the method is sufficiently robust.[1]
Protocol 2: HPLC Method for Multi-Quinolone Analysis
This protocol provides a robust starting point for the separation of common quinolones. Optimization may be required based on the specific analytes and matrix.
| Parameter | Recommended Condition | Rationale / Comment |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of quinolones.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-18 min: 60% B; 18-20 min: 10% B | A gradient is typically required to elute multiple quinolones with varying polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10 µL | A smaller injection volume minimizes potential band broadening. |
| Detector | DAD at 280 nm or FLD (e.g., λex 280 nm, λem 450 nm) | 280 nm is a good general wavelength for many quinolones. FLD provides higher sensitivity if applicable. |
System Suitability Test (SST): Before running samples, inject a standard solution (e.g., 10 µg/mL of each analyte) five times. The system is deemed ready if the following criteria are met:
-
Peak Tailing Factor: ≤ 1.5
-
Resolution between critical pairs: ≥ 2.0
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Method Validation: Ensuring Trustworthiness and Compliance
Every analytical method must be validated to demonstrate its suitability for the intended purpose.[13][14] The validation process must adhere to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[15][16][17]
Caption: Decision tree for HPLC method development for quinolones.
Key Validation Parameters
The following table summarizes the core validation characteristics as defined by ICH Q2(R2) guidelines.[15][18][19]
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[19] | Peak purity analysis (via DAD) should pass. No co-elution with known impurities or placebo peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13] | Correlation coefficient (r²) ≥ 0.998 over a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision and accuracy.[13] | For assay: 80-120% of the test concentration. For impurities: Reporting level to 120% of the specification.[14] |
| Accuracy | The closeness of test results to the true value.[19] | Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
Conclusion
This application note provides a framework for developing, implementing, and validating robust HPLC methods for the purification and analysis of quinolones. By understanding the fundamental principles of chromatography and adhering to a systematic, science-based approach to method development and validation, researchers and analysts can generate high-quality, reliable, and defensible data. The protocols and guidelines presented herein serve as a starting point, and should be adapted and optimized for the specific analytical challenges at hand.
References
-
Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI. Available at: [Link]
-
Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent Technologies. Available at: [Link]
-
HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (2012). ResearchGate. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). ACS Measurement Science Au. Available at: [Link]
-
Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. (2021). Journal of Global Pharma Technology. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Scilia. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Available at: [Link]
-
Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. (2007). ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Available at: [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. Available at: [Link]
-
Simultaneous separation and determination of quinolones in pharmaceuticals by micellar liquid chromatography. (n.d.). CORE. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Available at: [Link]
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. sepscience.com [sepscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Versatile Scaffold: Application Notes and Protocols for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Heterocycle
The quinolone core is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its rigid, planar structure and capacity for diverse functionalization have made it a fertile ground for the development of drugs targeting a wide array of biological processes. This guide focuses on a specific, yet highly promising, derivative: Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate . The strategic placement of the chloro, oxo, and carboxylate groups on this scaffold presents a unique combination of electronic and steric properties, making it an intriguing starting point for the synthesis of novel bioactive molecules.
This document serves as a comprehensive technical guide, providing not only detailed protocols for the synthesis and biological evaluation of this compound and its derivatives but also the scientific rationale behind these methodologies. Our aim is to empower researchers to explore the full potential of this versatile chemical entity in their drug discovery endeavors.
The Strategic Importance of the 8-Chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate Scaffold
The 4-oxo-1,4-dihydroquinoline moiety is a key pharmacophore in numerous antibacterial agents, but its utility extends far beyond this traditional application. Research has demonstrated the potential of quinolone derivatives as anticancer, antiviral (including anti-HIV), and antimalarial agents.[1][2][3][4] The specific substitution pattern of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate offers several advantages for medicinal chemists:
-
The 4-Oxo Group: Acts as a crucial hydrogen bond acceptor and a key site for tautomerization, influencing the compound's interaction with biological targets.
-
The 8-Chloro Group: This electron-withdrawing group can significantly modulate the electronic properties of the aromatic ring system, potentially enhancing binding affinities and influencing metabolic stability. Its position can also be exploited for further derivatization.
-
The 7-Carboxylate Group: The methyl ester at the 7-position provides a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).
This combination of features makes Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate an excellent starting material for the generation of compound libraries for high-throughput screening and lead optimization.
Synthesis of the Core Scaffold: A Protocol Grounded in Classic Chemistry
The synthesis of the 4-oxo-1,4-dihydroquinoline core is most effectively achieved through the well-established Gould-Jacobs reaction. This protocol has been adapted from established procedures for analogous compounds to specifically target the synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.[5]
Proposed Synthetic Pathway
The synthesis is a multi-step process beginning with commercially available starting materials. The key steps involve the formation of an anilinomethylene intermediate followed by thermal cyclization.
Caption: Proposed synthetic pathway for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloro-3-aminobenzoic acid methyl ester
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step 1: Synthesis of the Anilinomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-chloro-3-aminobenzoic acid methyl ester and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from ethanol.
Step 2: Thermal Cyclization to Form the Quinolone Ring
-
Add the crude anilinomethylenemalonate intermediate to a high-boiling solvent such as Dowtherm A in a suitable reaction vessel.
-
Heat the mixture to 240-250 °C with stirring for 30-60 minutes. This high temperature is necessary to drive the cyclization and elimination of ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude Methyl 8-chloro-4-hydroxyquinoline-7-carboxylate. This product exists in tautomeric equilibrium with the desired 4-oxo form.
Step 3: Purification and Characterization
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization of the final product, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
Derivatization Strategies: Expanding the Chemical Space
The true power of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate lies in its potential for derivatization. The 7-methyl carboxylate group is a prime target for modification, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships.
Hydrolysis to the Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization.
Protocol:
-
Dissolve Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid.
Amide Coupling
The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of amides.
Caption: General workflow for amide library synthesis.
Protocol:
-
Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add an amine (1.1 equivalents) and a coupling reagent such as HATU (1.2 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography or recrystallization.
Biological Evaluation: Protocols for Screening and Characterization
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are general protocols that can be adapted for screening against various disease targets.
In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antibacterial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-HIV Activity: Cell-Based Reporter Gene Assay
For screening anti-HIV activity, a cell-based assay using a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR is a common and effective method.[2]
Protocol:
-
Cell Culture: Use a cell line that is susceptible to HIV-1 infection and contains an integrated HIV-1 LTR-reporter gene construct (e.g., TZM-bl cells).
-
Compound Treatment and Infection: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours. Then, infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for 48 hours.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC₅₀ value (the concentration of compound that inhibits viral replication by 50%). A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed antiviral activity is not due to cell death.
Data Presentation and Interpretation
For effective communication and comparison of results, all quantitative data should be presented in a clear and organized manner.
Table 1: Representative Biological Activity Data
| Compound ID | Modification at C7 | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] | Anti-HIV EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Parent | -COOCH₃ | > 50 | > 64 | > 20 | > 100 |
| D-01 | -COOH | 45.2 | 64 | 18.5 | > 100 |
| D-02 | -CONH(CH₂CH₃) | 22.8 | 32 | 9.7 | 85.3 |
| D-03 | -CONH(benzyl) | 15.6 | 16 | 5.2 | 72.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a highly valuable and versatile scaffold for medicinal chemistry research. Its straightforward synthesis and the amenability of the 7-carboxylate group to a wide range of chemical transformations make it an ideal starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising core structure. Future work should focus on expanding the diversity of the substituent at the 7-position and exploring modifications at other positions of the quinolone ring to further optimize biological activity and pharmacokinetic properties.
References
- Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue de Chimie (Bucharest), 61(8), 747-752.
- Gholampour, Z., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Journal of Reports in Pharmaceutical Sciences, 11(2), 256-268.
- El-Sayed, M. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(23), 7298.
- Zhang, Y., et al. (2016). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Chinese Journal of Structural Chemistry, 35(6), 931-938.
- U.S. Patent No. 7,632,944 B2. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
- Manfredini, S., et al. (2012). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 55(21), 9496-9511.
-
El-Faham, A., et al. (2014). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[5]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 19(7), 9439-9450.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230.
- Dabro, P., et al. (2022).
- Kumar, A., et al. (2023). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect, 8(4), e202204182.
- Pingaew, R., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(15), 6564-6576.
- Taddei, M., et al. (2020). Lead Identification of 8-(Methylamino)
- Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 22(10), 5331.
-
Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[1][5]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
- Castillo, J. C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
- Gonzalez-Bobadilla, G., et al. (2023).
- Lopez-Aun, D., et al. (2021). The chloroxoquinolinic derivative 6-chloro-1,4-dihydro-4-oxo-1-(β-D- ribofuranosyl) quinoline-3-carboxylic acid inhibits HSV-1 adsorption by impairing its adsorption on HVEM. Antiviral Research, 185, 104995.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro [1,4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Derivatization of the Quinoline Core: A Strategic Guide for Novel Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its rigid bicyclic system offers a versatile template for designing agents that can interact with various biological targets. Functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry that significantly expands the chemical space and enhances the pharmacological profile of its derivatives. This guide provides an in-depth exploration of key derivatization strategies, detailed experimental protocols, and critical insights into the structure-activity relationships (SAR) that drive the discovery of novel quinoline-based therapeutics for diseases including cancer, malaria, and bacterial infections.[2][3]
The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry
Quinoline, a fused heterocycle of a benzene and a pyridine ring, is a fundamental motif in numerous natural products and synthetic drugs.[1] Its ability to undergo various chemical modifications at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This chemical versatility is a primary reason why quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[5] The strategic derivatization of this core is not merely an academic exercise; it is a field-proven approach to generating libraries of compounds for high-throughput screening and developing next-generation therapeutics that can overcome challenges like drug resistance.[4]
Figure 2: Key positions on the quinoline core targeted for derivatization.
Structure-Activity Relationship (SAR) Insights
The ultimate goal of derivatization is to establish a clear SAR, linking specific structural modifications to changes in biological activity. This knowledge guides the rational design of more potent and selective drug candidates.
| Target Position | Modification Example | Biological Activity | Key SAR Insight | Reference |
| C4 | Introduction of a flexible alkylamino side chain | Anticancer | Enhanced antiproliferative activity, with the length of the alkyl chain influencing potency. | |
| C7 | Chloro (-Cl) group | Antimalarial | The presence of a 7-chloro group is a well-established feature that enhances anti-plasmodial activity in many 4-aminoquinoline antimalarials. | [6] |
| C3, C8 | Hydroxyl (-OH) group | Anticancer | 3-Hydroxyquinoline derivatives have shown cytotoxicity against cancer cells. | |
| Hybridization | Linking quinoline to other pharmacophores (e.g., triazole, benzimidazole) | Antibacterial, Antifungal, Anticancer | Molecular hybridization can lead to compounds with dual modes of action, potentially overcoming drug resistance and improving efficacy. | [2][4] |
Detailed Application Protocols
The following protocols provide step-by-step methodologies for key derivatization reactions. These are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Friedländer Annulation for 2-Substituted Quinoline Synthesis
Principle: This classical reaction constructs the quinoline ring via the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester), followed by cyclodehydration. It is a robust method for creating 2- and 4-substituted quinolines. [1] Materials:
-
2-Aminoacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminoacetophenone (10 mmol, 1.35 g) and ethanol (40 mL). Stir until the solid dissolves.
-
Reagent Addition: Add ethyl acetoacetate (11 mmol, 1.4 mL) to the solution, followed by powdered potassium hydroxide (2 mmol, 0.11 g).
-
Causality Note: KOH acts as a base catalyst, promoting the initial aldol-type condensation between the two carbonyl components.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Self-Validation: The formation of a solid upon addition to water is a good indicator that the less polar product has formed from the more polar starting materials.
-
-
Isolation: Collect the solid by vacuum filtration, wash it with cold water (2 x 20 mL), and dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 2-methyl-4-hydroxyquinoline derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Copper-Catalyzed C2-Amination of Quinoline N-Oxide
Principle: This modern protocol utilizes a copper catalyst to regioselectively aminate the C2 position of a quinoline N-oxide. The N-oxide acts as a crucial directing group and internal oxidant, facilitating the C-H activation process under relatively mild conditions. [7] Materials:
-
Quinoline N-oxide (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,4-Dioxane (anhydrous solvent)
-
Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add quinoline N-oxide (1 mmol, 145 mg), CuI (0.1 mmol, 19 mg), and a magnetic stir bar.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II) species by atmospheric oxygen.
-
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the secondary amine (e.g., morpholine, 1.5 mmol, 0.13 mL).
-
Reaction: Seal the flask and heat the mixture to 100°C in an oil bath. Stir for 24 hours. Monitor the reaction by TLC.
-
Self-Validation: The disappearance of the polar quinoline N-oxide spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the pure 2-aminoquinoline product.
-
Characterization: Confirm the structure and purity using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The derivatization of the quinoline core remains a vibrant and highly productive field in drug discovery. While classical syntheses provide foundational access to this scaffold, modern C-H functionalization techniques have revolutionized the ability to perform late-stage modifications with high regioselectivity and efficiency. [1]By strategically selecting the position and type of functionalization, and by carefully analyzing the resulting SAR, researchers can rationally design novel quinoline-based molecules with enhanced potency, improved safety profiles, and the potential to address unmet medical needs.
References
-
Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC - PubMed Central URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PMC - NIH URL: [Link]
-
Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity Source: MDPI URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchGate URL: [Link]
-
Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]
-
Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI URL: [Link]
-
Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers URL: [Link]
-
Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: PMC URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]
-
Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Oxo-1,4-dihydroquinoline-7-carboxylate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-oxo-1,4-dihydroquinoline-7-carboxylate esters. These compounds are pivotal intermediates in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics. However, their purification is often non-trivial. This document is structured to address specific experimental issues, explaining the causality behind each recommendation to ensure both success and understanding in your laboratory work.
Section 1: Understanding the Core Purification Challenges
This section addresses the fundamental physicochemical properties of quinolone esters that underpin common purification difficulties.
Q1: Why are 4-oxo-1,4-dihydroquinoline-7-carboxylate esters so challenging to purify?
The purification difficulties arise from a combination of three key molecular features:
-
Amphoteric Nature: The quinolone scaffold contains both a weakly acidic N-H proton and a weakly basic quinolone nitrogen, while the ester itself is neutral. This can lead to complex solubility profiles and unpredictable behavior on silica gel. Quinolone derivatives are known to be amphoteric, complicating their separation from related acidic or basic impurities.[1]
-
Susceptibility to Hydrolysis: The C-7 carboxylate ester group is prone to hydrolysis under both acidic and basic conditions, converting the target compound into the highly polar and often undesired carboxylic acid.[2][3] This is a primary failure mode during aqueous workups and, notably, during silica gel chromatography where the acidic nature of the silica can catalyze this unwanted reaction.
-
Poor Solubility and High Crystallinity: Many quinolone derivatives are solids with limited solubility in common organic solvents, which can make both chromatography and recrystallization challenging.[4] While they may be soluble in highly polar solvents like DMSO or DMF, these are difficult to remove and unsuitable for most purification techniques.[2]
Q2: What are the most common impurities I should expect, and how can I identify them?
Impurity profiling is critical for designing an effective purification strategy. The most common impurities originate from the synthesis, which often follows a Gould-Jacobs or related pathway.[5]
| Impurity Type | Source | Key Differentiating Properties & Identification |
| Unreacted Starting Materials | Incomplete reaction | * Aniline Precursor: Basic. Can often be removed with a mild acidic wash. Detectable by LC-MS. |
-
Diethyl ethoxymethylenemalonate (DEEM) or equivalent: Non-polar. Will elute early in reverse-phase HPLC. | | Incomplete Cyclization Products | Side reaction during thermal cyclization | Polarity can be similar to the final product, making it a difficult impurity to remove by chromatography. Often requires optimization of the cyclization step. | | Hydrolyzed Carboxylic Acid | Hydrolysis of the ester during workup or purification | Highly polar. Will have a much longer retention time in reverse-phase HPLC. Can be identified by the disappearance of the ester proton signals and appearance of a broad carboxylic acid proton in ¹H NMR. The corresponding acid is often a white precipitate upon acidification.[6][7] | | N-Alkylation Impurities | Side reaction if N-alkylation is performed | If the N-1 position is being alkylated, unalkylated starting material may persist. This impurity is more polar than the desired product. | | Colored Impurities | Degradation or complex side reactions | Often highly conjugated, polar compounds. Can sometimes be removed with an activated charcoal treatment.[8] |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying these compounds if the impurity profile is favorable.
Q3: My ester is an oil or refuses to crystallize from solution. What steps can I take?
This is a common issue, often related to residual solvent or the presence of impurities that inhibit crystal lattice formation.
-
Ensure the Product is Truly Solid: First, attempt to remove all solvent under high vacuum, potentially with gentle heating. If it remains an oil, it may be too impure to crystallize directly.
-
Systematic Solvent Screening: Use a small amount of your crude material to test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Employ a Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane or THF) and slowly add an "anti-solvent" in which it is insoluble (e.g., hexanes or diethyl ether) until persistent turbidity is observed. Heat to redissolve, then allow to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution.
-
Cooling: Cool the solution slowly. A rapid crash-out from cooling too quickly often traps impurities. Start with slow cooling to room temperature, followed by refrigeration (0-5 °C).[8]
-
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Based on screening, choose an appropriate solvent or solvent/anti-solvent system.
-
Dissolution: Place the crude ester in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization as described in Q3. Once crystal growth appears established, you can move the flask to a refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization fails or the crude mixture is complex, column chromatography is the primary alternative.
Q4: What is the best stationary and mobile phase combination for purifying my quinolone ester?
-
Stationary Phase: Standard silica gel is most common.[3] However, due to the risk of ester hydrolysis on acidic silica, consider using neutralized silica gel or deactivating the silica by pre-treating the column with the mobile phase containing a small amount of a volatile base like triethylamine (~0.1-1%).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal system depends on the polarity of your specific ester.
-
TLC is Key: Before running a column, always develop a TLC method that provides good separation between your product and its major impurities, with a target Rf value for your product between 0.25 and 0.40.
-
| Product Polarity | Recommended Starting Eluent System |
| Low to Medium | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 50% EtOAc) |
| Medium to High | Dichloromethane/Methanol Gradient (e.g., 1% to 10% MeOH) |
| Basic Esters | Add 0.1-1% Triethylamine to the eluent to prevent streaking. |
Q5: My ester is hydrolyzing on the silica gel column. How can I prevent this?
This is the most critical challenge in quinolone ester chromatography.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the column efficiently.
-
Use a Non-Acidic System:
-
Neutralized Silica: Use commercially available neutral silica gel or prepare it by washing standard silica with a base followed by a solvent wash.
-
Add a Basic Modifier: As mentioned, adding triethylamine to your eluent system can neutralize the acidic sites on the silica gel, significantly suppressing hydrolysis.
-
-
Avoid Protic Solvents if Possible: While methanol is often necessary for eluting more polar compounds, it can participate in transesterification or hydrolysis. Use the minimum amount necessary.
-
Alternative Stationary Phases: For very sensitive esters, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
Diagram: Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 8. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
Stability and degradation of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges related to the stability and degradation of this compound. Our guidance is rooted in established principles of quinolone chemistry and extensive experience in handling similar molecules.
I. Overview of Chemical Stability
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate belongs to the quinolone class of compounds, which are known for their therapeutic potential.[1] However, the inherent reactivity of the quinolone scaffold, combined with the specific functional groups of this molecule—a methyl ester, a chlorine substituent, and a 4-oxo-1,4-dihydroquinoline core—presents unique stability challenges. Understanding these potential liabilities is crucial for accurate experimental design, data interpretation, and formulation development.
The primary degradation pathways for this molecule are anticipated to be hydrolysis of the methyl ester and photodegradation , a common vulnerability for many quinolones.[2][3] Thermal and oxidative degradation may also occur under specific conditions. This guide will provide practical solutions to mitigate these issues.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Inconsistent Potency or Purity in Aqueous Solutions
-
Symptoms: You observe a decrease in the concentration of the parent compound over time when dissolved in aqueous buffers, or the appearance of new peaks in your HPLC chromatogram.
-
Probable Cause: The methyl ester at the 7-position is likely undergoing hydrolysis to form the corresponding carboxylic acid, 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid. This reaction is often catalyzed by acidic or basic conditions.[2]
-
Solution:
-
pH Control: Prepare aqueous solutions in a neutral buffer (pH 6.5-7.5) to minimize acid- or base-catalyzed hydrolysis. Prepare fresh solutions daily if possible.
-
Solvent Selection: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C.[4] Dilute into aqueous buffers immediately before use.
-
Stability Study: Perform a preliminary stability study in your chosen buffer system. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method to quantify the rate of degradation.
-
Issue 2: Rapid Degradation Upon Exposure to Light
-
Symptoms: You notice a significant loss of your compound or the rapid formation of degradants when experiments are conducted under ambient laboratory lighting. This may be accompanied by a slight color change in the solution.
-
Probable Cause: Quinolone derivatives are known to be susceptible to photodegradation.[5][6] The conjugated system in the quinolone ring can absorb UV and visible light, leading to photochemical reactions.[3]
-
Solution:
-
Light Protection: Conduct all experimental manipulations in a dark room or under amber light. Use amber-colored vials or wrap your glassware and storage containers in aluminum foil.
-
Photostability Testing: If your application requires exposure to light, a formal photostability study is recommended. Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) and monitor for degradation over time.
-
Antioxidants: In some formulations, the inclusion of antioxidants may help to quench reactive species generated during photodegradation, though this needs to be empirically tested.
-
Issue 3: Appearance of Unexpected Impurities in Long-Term Storage
-
Symptoms: When analyzing a sample that has been stored for an extended period, even at low temperatures, you detect new impurity peaks that were not present initially.
-
Probable Cause: This could be due to slow thermal degradation or reaction with atmospheric oxygen (oxidation). While many quinolones are relatively thermally stable at room temperature, elevated temperatures during sample processing (e.g., evaporation) can accelerate degradation.[7]
-
Solution:
-
Storage Conditions: Store the solid compound in a tightly sealed container in a desiccator at controlled room temperature or refrigerated, away from heat sources.[4] For solutions, especially in organic solvents, storage at -20°C or -80°C is recommended.
-
Inert Atmosphere: For long-term storage of the solid material or sensitive solutions, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.
-
Forced Degradation Study: To understand the potential for thermal and oxidative degradation, perform a forced degradation study. This involves exposing the compound to elevated temperatures (e.g., 60-80°C) and oxidative conditions (e.g., 3% hydrogen peroxide) and analyzing the resulting degradants.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate?
A1: Based on the structure, the two most probable degradation products are:
-
8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid: Formed via hydrolysis of the methyl ester.[2]
-
Photodegradation products: The exact structures are difficult to predict without experimental data, but photodegradation of quinolones can involve complex reactions such as dehalogenation, oxidation of the quinolone ring, and cleavage of the ring system.[3][5]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method:
-
Perform Forced Degradation: Subject the compound to hydrolytic (acid and base), oxidative, photolytic, and thermal stress conditions to generate the potential degradation products.[8]
-
Method Development: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve all peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting.
Q3: Is the chlorine atom at the 8-position stable?
A3: While aromatic chlorides are generally stable, dehalogenation can occur under certain conditions, particularly during photodegradation.[3] This is a known degradation pathway for some halogenated aromatic compounds. It is advisable to monitor for the corresponding des-chloro impurity in your stability studies.
Q4: What is the expected solubility of this compound?
A4: As a methyl ester, it is expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[4] When preparing aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
IV. Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a 100 µg/mL solution in acetonitrile/water (1:1) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a developed stability-indicating HPLC-UV/MS method to identify and quantify the degradants.
Table 1: Predicted Stability Profile of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
| Stress Condition | Predicted Stability | Likely Primary Degradation Product(s) |
| Acidic (pH < 4) | Low | 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid |
| Neutral (pH 6.5-7.5) | Moderate | Minimal hydrolysis |
| Basic (pH > 8) | Very Low | 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylic acid (rapid) |
| Oxidative (H₂O₂) | Moderate to High | Potential for N-oxides or ring oxidation products |
| Thermal (>60°C) | Moderate | Non-specific decomposition products |
| Photolytic (UV/Vis) | Very Low | Complex mixture of photoproducts |
V. Visualizations
Diagram 1: Predicted Primary Degradation Pathway
Caption: Predicted primary degradation pathways for the target compound.
Diagram 2: Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
VI. References
-
Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026). American Chemical Society.
-
Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers.
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI.
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie.
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Europe PMC.
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
-
Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2016). ResearchGate.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.
-
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. (n.d.). BLDpharm.
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.). ResearchGate.
-
Photodegradation of some quinolones used as antimicrobial therapeutics. (n.d.). PubMed.
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022). PMC - NIH.
-
Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. (n.d.). MDPI.
-
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI.
-
Kinetic Stability and Glass-Forming Ability of Thermally Labile Quinolone Antibiotics. (2023). American Chemical Society.
-
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI.
-
Confinement‐Induced Enhanced Dye Degradation Using 5,7‐Dichloro‐8‐Hydroxyquinoline within a Cu‐BTC Metal‐Organic Framework. (2025). ResearchGate.
-
Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. (2018). ScienceDirect.
-
7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem.
-
Molybdenum Telluride-Promoted BiOCl Photocatalysts for the Degradation of Sulfamethoxazole Under Solar Irradiation: Kinetics, Mechanism, and Transformation Products. (2025). MDPI.
-
Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. (2022). SpringerLink.
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI.
-
Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. (2015). Journal of Chemical and Pharmaceutical Research.
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
-
Mechanism studies on methyl orange dye degradation by perovskite-type LaNiO3-Δ under dark ambient conditions. (2025). ResearchGate.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
-
Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (n.d.). MDPI.
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 948573-54-4|Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate|BLD Pharm [bldpharm.com]
- 5. d-nb.info [d-nb.info]
- 6. jocpr.com [jocpr.com]
- 7. Kinetic Stability and Glass-Forming Ability of Thermally Labile Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Identifying side products in quinoline synthesis via mass spectrometry
Technical Support Center: Quinoline Synthesis Analysis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts using mass spectrometry.
Troubleshooting Guide: Interpreting Your Mass Spectrum
This section addresses specific issues you may encounter when analyzing your quinoline synthesis reaction mixture by mass spectrometry.
Q1: My Total Ion Chromatogram (TIC) is incredibly complex, showing dozens of peaks. Where do I even begin to identify potential side products?
A1: Deciphering a complex TIC is a systematic process of elimination and characterization. A crowded chromatogram indicates that your reaction has either not gone to completion, has produced numerous side products, or both. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for dissecting such mixtures.
Initial Steps for Deconvolution:
-
Run a Blank: Inject a sample of your solvent and mobile phase to identify peaks originating from your system (e.g., solvent contaminants, plasticizers).
-
Analyze Starting Materials: Inject dilute solutions of each of your starting materials and reagents individually. This allows you to identify their retention times and mass-to-charge ratios (m/z), enabling you to exclude them from your side product search.
-
Identify the Target Molecule: You should have a clear expected m/z for your desired quinoline product. Locate this peak in your TIC. The protonated molecule [M+H]⁺ is most common in electrospray ionization (ESI).[1][2]
-
Focus on Significant Peaks: Prioritize the analysis of the most intense remaining peaks. While minor peaks can be important, major byproducts are often the most critical to identify for reaction optimization.
Workflow for Peak Identification:
Caption: Workflow for systematic identification of unknown peaks in a TIC.
Q2: I see a prominent peak at an m/z of [M+16]. What is the likely identity of this species?
A2: A peak at [M+16] relative to your expected product (M) is a classic indicator of N-oxide formation. The nitrogen atom on the quinoline ring is susceptible to oxidation, especially if strong oxidizing agents (like nitrobenzene in the Skraup synthesis) are used or if the reaction is exposed to air at elevated temperatures.[3]
Validation and Confirmation:
-
Mass Spectrometry Signature: Quinoline N-oxides exhibit a characteristic fragmentation pattern in mass spectrometry. In both electron ionization (EI) and collision-induced dissociation (CID) in ESI-MS/MS, a prominent neutral loss of 16 Da (an oxygen atom) is observed, regenerating the quinoline molecular ion.[4] If you perform an MS/MS experiment on your [M+H]⁺ ion (m/z = M+1), you should see a fragment corresponding to the loss of an OH radical (-17 Da).[4]
-
Example: For quinoline (MW = 129.16 g/mol ), the N-oxide would have a molecular weight of 145.16 g/mol . In positive-ion ESI, you would observe the protonated molecule [M+H]⁺ at m/z 146.16. Tandem MS on this ion would show a characteristic fragment at m/z 130.16, corresponding to the [M+H-O]⁺ ion.[4]
-
Causality: The Skraup and Doebner-von Miller reactions often employ oxidizing agents like nitrobenzene or arsenic acid, which can readily oxidize the product.[5][6] Even atmospheric oxygen can be sufficient under harsh, acidic, high-temperature conditions.
Q3: My mass spectrum shows multiple peaks with the exact same mass. How can I use mass spectrometry to distinguish between these isomers?
A3: Distinguishing isomers is a common analytical challenge where mass spectrometry, particularly when coupled with chromatography, excels. While isomers have the same elemental formula and thus the same exact mass, their structural differences can lead to distinct analytical signatures.
Strategies for Isomer Differentiation:
-
Chromatographic Separation (LC-MS): This is the most direct method. Isomers often have different polarities or shapes, leading to different retention times on an LC column. If you can achieve baseline separation of the peaks in your chromatogram, you can acquire individual mass spectra for each isomer.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may fragment differently. The bonds in each isomer have different strengths and are in different chemical environments. By isolating the parent ion (with the shared m/z) and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation "fingerprint" for each isomer.[7][8] Subtle differences in the relative intensities of common fragment ions can be statistically significant and used for identification.[9]
-
Ion Mobility Spectrometry (IMS): This advanced technique separates ions based on their size and shape (collisional cross-section) in the gas phase. Isomers with different three-dimensional structures will drift through the IMS cell at different rates, allowing for their separation before they enter the mass analyzer.
Common Isomeric Byproducts in Quinoline Synthesis:
-
Positional Isomers: In syntheses like the Skraup or Doebner-von Miller using a substituted aniline (e.g., m-toluidine), the cyclization can occur at two different positions, leading to, for example, 5-methylquinoline and 7-methylquinoline. These will have identical masses but different fragmentation patterns and chromatographic behavior.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the application of mass spectrometry in quinoline synthesis.
Q1: What are the most common classes of side products in classical quinoline syntheses that I should be looking for?
A1: The side products are highly dependent on the specific synthesis route (e.g., Skraup, Doebner-von Miller, Friedländer, Combes).[5][10][11] However, some general classes of byproducts are frequently observed.
| Side Product Class | Common Synthesis | Description & Likely Cause | Expected Mass Signature |
| Over-reduction Products | Skraup, Doebner-von Miller | Incomplete oxidation can lead to partially saturated rings like 1,2,3,4-tetrahydroquinoline. | [M+4H] |
| Polymerization Products | Skraup | The in-situ generation of reactive acrolein from glycerol can lead to acid-catalyzed polymerization, resulting in high molecular weight "tar".[12] | Broad, unresolved high m/z signals. |
| Self-Condensation Products | Friedländer, Combes | The ketone or dicarbonyl starting materials can undergo self-condensation (e.g., aldol condensation) under acidic or basic conditions. | Dimer of starting material minus H₂O. |
| Incomplete Cyclization | All Methods | Intermediates, such as the Schiff base or enamine, may be stable enough to be detected if the final cyclization/dehydration step is slow or incomplete.[13] | Varies; corresponds to reaction intermediates. |
| N-Oxides | Skraup, Doebner-von Miller | Oxidation of the quinoline nitrogen by the oxidizing agent or air. | [M+16] |
Q2: Which ionization technique (ESI, APCI, EI) is best suited for analyzing my quinoline products?
A2: The choice of ionization source depends on your analytical setup (e.g., LC-MS vs. GC-MS) and the nature of your analytes.
-
Electrospray Ionization (ESI): This is the most common and generally preferred method for LC-MS analysis of quinolines.[1][14] As basic nitrogen heterocycles, quinolines are readily protonated in the positive ion mode, yielding a strong [M+H]⁺ signal. ESI is a "soft" ionization technique, meaning it minimizes in-source fragmentation, providing a clear molecular weight for your product and byproducts.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is also compatible with LC-MS and is a good alternative for less polar quinoline derivatives that may not ionize as efficiently by ESI.[16] The ionization mechanism is similar to chemical ionization and is suitable for a wide range of semi-volatile compounds.[16]
-
Electron Ionization (EI): This is the standard for GC-MS. EI is a "hard" ionization technique that causes extensive fragmentation. While this can make the molecular ion peak weak or absent, it provides a rich, reproducible fragmentation pattern that is excellent for library matching and structural elucidation. The NIST WebBook, for example, has an EI mass spectrum for quinoline 1-oxide.[17]
Q3: How can High-Resolution Mass Spectrometry (HRMS) aid in identifying an unknown side product?
A3: High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides a significant advantage over nominal mass instruments by measuring the m/z ratio to three or four decimal places. This precision is crucial for determining the elemental formula of an unknown compound.
The Power of HRMS:
-
Elemental Composition: While carbon monoxide (CO), nitrogen gas (N₂), and ethylene (C₂H₄) all have a nominal mass of 28 Da, their exact masses are different:
-
CO: 27.9949 Da
-
N₂: 28.0061 Da
-
C₂H₄: 28.0313 Da An HRMS instrument can easily distinguish between these, allowing you to calculate a unique elemental formula (e.g., C₉H₇N for quinoline) for your unknown peak.
-
-
Increased Confidence: An accurate mass measurement dramatically reduces the number of possible chemical formulas for an unknown peak, providing a much higher degree of confidence in your identification. This is the first and most critical step in the workflow for identifying a complete unknown.[18]
Q4: What specific information does tandem mass spectrometry (MS/MS) provide for structure elucidation?
A4: Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed.[8] This process provides direct insight into the structure of a molecule.
Key Applications in Side Product ID:
-
Structural Fingerprinting: The fragmentation pattern is a direct consequence of the molecule's structure. Different bond arrangements (isomers) will break apart in different ways, creating unique MS/MS spectra.[7]
-
Confirming Functional Groups: The observation of specific neutral losses can suggest the presence of certain functional groups. For example, the loss of 16 Da from a quinoline N-oxide is a strong indicator of that functionality.[4]
-
Pathway Analysis: By performing MS/MS on a series of suspected intermediates and byproducts, you can often piece together the side reaction pathway, observing how structural motifs are added or removed.
-
Multi-Stage MS (MSⁿ): Ion trap and FT-ICR instruments can perform multiple stages of fragmentation (MSⁿ).[18] This allows you to select a fragment ion from an MS/MS experiment and fragment it again, providing even deeper structural detail and helping to assemble the pieces of your unknown molecular puzzle.
Experimental Protocol: Generic LC-MS Method for Quinoline Reaction Monitoring
This protocol provides a starting point for monitoring the progress of a quinoline synthesis and identifying byproducts. Optimization will be required based on your specific analytes and instrument.
Objective: To separate the starting materials, desired product, and major byproducts from a quinoline synthesis reaction mixture for identification by ESI-MS.
Materials:
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Reaction quench sample (diluted ~1:1000 in 50:50 Acetonitrile/Water)
-
C18 Reverse-Phase LC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation:
-
Take a small aliquot (~1-2 µL) of your reaction mixture.
-
Quench the reaction by diluting it into 1 mL of a 50:50 mixture of acetonitrile and water. This dilution is critical to avoid saturating the detector.[19]
-
If solids are present, centrifuge the sample and inject the supernatant.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (column re-equilibration)
-
-
-
MS Method (ESI Positive Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50 - 800
-
Data Acquisition: Set up a data-dependent acquisition method to automatically trigger MS/MS fragmentation on the top 3-5 most intense ions in each scan.
-
Self-Validation:
-
Before running your sample, inject a mixture of your known starting materials to confirm their retention times and ensure they are not co-eluting with your expected product.
-
The presence of formic acid in the mobile phase aids in the protonation of the basic quinoline nitrogen, ensuring a strong [M+H]⁺ signal for sensitive detection.[1][2]
References
-
Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 1947-1955. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
-
Creaser, C. S., & Koru, E. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry, 50(5), 721-727. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Chemistry & Industry, (11), 207. [Link]
-
Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(1), 103-114. [Link]
-
Gaskell, S. J. (1997). Tandem mass spectrometry. Journal of Mass Spectrometry, 32(7), 677-688. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6826-6833. [Link]
-
Foley, J. P. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(16), 10398-10405. [Link]
-
Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]
-
Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]
-
Reddit. (2021, February 4). Can you differentiate some constitutional isomers using mass spectrometry? [Online forum post]. r/chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 1-oxide. In NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Mass spectrometry. [Link]
-
ResearchGate. (n.d.). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation (Doctoral dissertation, University of California, San Diego). [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline 1-oxide. PubChem Compound Database. [Link]
-
Analytical Chemistry. (2025, August 15). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. [Link]
-
Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20637-20653. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
-
National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Reddit. (2022, February 17). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated! [Online forum post]. r/organicchemistry. [Link]
-
MDPI. (n.d.). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]
-
National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
Royal Society of Chemistry. (2015, October 1). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. [Link]
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Chromatography Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]
-
PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. [Link]
-
ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? [Online forum post]. [Link]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
Sources
- 1. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicreactions.org [organicreactions.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. waters.com [waters.com]
- 17. Quinoline, 1-oxide [webbook.nist.gov]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Minimizing impurities in the synthesis of 4-oxoquinoline-3-carboxylic acids
Introduction
Welcome to the technical support center for the synthesis of 4-oxoquinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocols. The quinolone core is a critical pharmacophore in numerous antibacterial agents, making the purity of these intermediates paramount.[1][2][3] This resource aims to deliver not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The predominant synthetic route discussed herein is the Gould-Jacobs reaction, a robust and versatile method for constructing the 4-oxoquinoline scaffold.[4][5] This multi-step synthesis, while effective, is sensitive to various experimental parameters that can lead to the formation of undesirable impurities. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to directly address common issues encountered during the synthesis of 4-oxoquinoline-3-carboxylic acids.
I. Issues Related to Starting Materials and Initial Condensation
Question 1: My initial condensation of aniline with diethyl ethoxymethylenemalonate (DEEM) is sluggish and gives a low yield of the enamine intermediate. What are the likely causes and solutions?
Answer: A low yield in the initial condensation step typically points to issues with reactant purity or reaction conditions. Here’s a breakdown of potential causes and corrective actions:
-
Purity of Diethyl Ethoxymethylenemalonate (DEEM): DEEM is susceptible to hydrolysis. The presence of moisture can lead to the formation of diethyl malonate and formic acid, which will not participate in the desired reaction.
-
Troubleshooting:
-
-
Purity of Aniline: The purity of the aniline derivative is also critical. Oxidized anilines can introduce colored impurities and may have reduced nucleophilicity.
-
Troubleshooting:
-
Use freshly distilled aniline.
-
Ensure the aniline is stored under an inert atmosphere and protected from light.
-
-
-
Reaction Temperature: While the initial condensation is often performed at or slightly above room temperature, some aniline derivatives, particularly those with electron-withdrawing groups, may require gentle heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is slow, gradually increase the temperature to 40-60 °C and continue monitoring.
-
-
Question 2: I am observing a significant amount of a byproduct that appears to be a double addition product of aniline to DEEM. How can I prevent this?
Answer: The formation of a bis-adduct, such as diethyl aniline-N,N-bis(methylenemalonate), can occur if the stoichiometry is not carefully controlled or if the reaction conditions favor further reaction of the initially formed enamine.
-
Causality: The enamine intermediate still possesses a nucleophilic nitrogen that can potentially react with another molecule of DEEM, especially if DEEM is present in a large excess or if the reaction is heated for an extended period at a moderate temperature.
-
Preventative Measures:
-
Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 equivalents) to ensure complete consumption of DEEM.
-
Order of Addition: Add DEEM slowly to a solution of the aniline. This maintains a low concentration of DEEM throughout the addition, minimizing the chance of double addition.
-
Temperature Control: Conduct the initial condensation at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating before the cyclization step.
-
II. Challenges During the Cyclization Step
Question 3: My Gould-Jacobs cyclization is resulting in a low yield of the desired 4-oxoquinoline-3-carboxylic acid ester and a significant amount of unreacted enamine intermediate. What should I do?
Answer: Incomplete cyclization is a common issue in the Gould-Jacobs reaction, which is a thermally driven pericyclic reaction requiring high temperatures.[9] The primary cause is insufficient thermal energy.
-
Causality: The electrocyclization of the enamine intermediate has a significant activation energy barrier that must be overcome.[4]
-
Troubleshooting:
-
Temperature and Solvent: The cyclization typically requires temperatures between 240-260 °C.[9] High-boiling point solvents are essential.
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl): This is the most common and effective solvent due to its high boiling point (~257 °C).[10]
-
Diphenyl ether: Also a suitable solvent with a high boiling point.
-
-
Heating Method:
-
Conventional Heating: Use a high-temperature heating mantle with efficient stirring to ensure even heat distribution. A sand bath can also be effective.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[9][11]
-
-
Reaction Time: Ensure the reaction is heated for a sufficient duration at the target temperature. Monitor the disappearance of the enamine intermediate by TLC or HPLC.
-
Question 4: I am observing the formation of regioisomers when using a meta-substituted aniline. How can I control the regioselectivity of the cyclization?
Answer: The cyclization of an enamine derived from a meta-substituted aniline can proceed via two different pathways, leading to the formation of 5- and 7-substituted 4-oxoquinolines. The regioselectivity is influenced by both steric and electronic factors.
-
Causality: The cyclization will preferentially occur at the ortho-position that is more sterically accessible and/or electronically activated.
-
Steric Hindrance: Bulky substituents on the aniline will disfavor cyclization at the adjacent ortho-position.
-
Electronic Effects: Electron-donating groups on the aniline can activate the ortho- and para-positions, influencing the site of cyclization.
-
-
Strategies for Control:
-
Choice of Substituent: The inherent directing effect of the substituent on the aniline ring is the primary determinant of regioselectivity. A thorough understanding of the electronic and steric properties of your substituent is crucial.
-
Reaction Conditions: While the substituent effect is dominant, in some cases, reaction temperature and the use of certain catalysts can have a modest influence on the regioisomeric ratio. However, complete control is often difficult to achieve.
-
Purification: If a mixture of regioisomers is formed, careful purification by column chromatography or fractional recrystallization will be necessary.
-
Question 5: My product is contaminated with a significant amount of the decarboxylated analog (4-hydroxyquinoline). How can I minimize this side reaction?
Answer: Decarboxylation of the 4-oxoquinoline-3-carboxylic acid ester or the corresponding acid is a common side reaction, particularly at the high temperatures required for cyclization.[4][9]
-
Causality: The carboxylic acid or ester group at the 3-position is susceptible to thermal elimination, especially under harsh conditions.
-
Minimization Strategies:
-
Temperature and Time Optimization: This is the most critical factor. The goal is to find the minimum temperature and reaction time required for complete cyclization.[9] Prolonged heating at excessively high temperatures will favor decarboxylation. A time-temperature study is recommended to find the optimal conditions for your specific substrate.
-
Inert Atmosphere: While not always preventing decarboxylation, maintaining an inert atmosphere can minimize oxidative side reactions that may contribute to product degradation.
-
Prompt Work-up: Once the cyclization is complete, cool the reaction mixture promptly to prevent further degradation of the product.
-
III. Saponification and Purification Issues
Question 6: The saponification of my 4-oxoquinoline-3-carboxylic acid ester is incomplete, or I am seeing degradation of my product. What are the best practices for this step?
Answer: Saponification is a critical step to obtain the final carboxylic acid. Incomplete reaction or product degradation can occur if the conditions are not optimized.
-
Best Practices for Saponification:
-
Choice of Base: Sodium hydroxide is commonly used.[4] The concentration should be sufficient to drive the reaction to completion but not so high as to cause degradation. A 1-2 M aqueous solution is a good starting point.
-
Solvent: Often, a co-solvent like ethanol or methanol is used to improve the solubility of the ester.
-
Temperature: Gentle heating (e.g., reflux) is typically required. Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.
-
Work-up: After saponification, the reaction mixture should be cooled and then carefully acidified with an acid like HCl to precipitate the carboxylic acid product.[12] Add the acid slowly and with cooling to control the exotherm.
-
Question 7: I am struggling to purify my final 4-oxoquinoline-3-carboxylic acid product. What are the most effective purification methods?
Answer: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining highly pure crystalline material.[13][14]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization of quinolone carboxylic acids include:
-
Ethanol
-
Acetic acid
-
Dimethylformamide (DMF)
-
Mixtures of these solvents with water.
-
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Column Chromatography: If recrystallization is ineffective, particularly for separating regioisomers or closely related impurities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) is typically employed. A small amount of acetic acid in the eluent can help to improve the peak shape of the carboxylic acid product.
-
Reversed-Phase Chromatography: For highly polar compounds, C18-functionalized silica can be an effective stationary phase.[15]
-
-
Acid-Base Extraction: This can be a useful technique to remove neutral or basic impurities from the acidic product. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities, and then re-precipitate the product by adding acid.
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Synthesis of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a minimal amount of ethanol. To this solution, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the enamine intermediate can be monitored by TLC.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-255 °C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC until the enamine is consumed.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
Purification: The crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from ethanol.
Protocol 2: Saponification of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide (2.0-3.0 eq).
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 1-3 hours).
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2-3.
-
Isolation: Collect the precipitated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
Visualizations
Diagram 1: Gould-Jacobs Reaction Pathway and Key Impurity Formation
Caption: Gould-Jacobs reaction and common impurity pathways.
Diagram 2: Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting low cyclization yield in Gould-Jacobs synthesis.
Summary of Key Parameters and Impurities
| Parameter | Potential Issue | Recommended Action | Resulting Impurity |
| DEEM Purity | Hydrolysis | Use fresh or distilled DEEM; inert atmosphere. | Lower yield of enamine. |
| Aniline Purity | Oxidation | Use freshly distilled aniline. | Colored impurities, lower yield. |
| Stoichiometry | Excess DEEM | Use slight excess of aniline; slow DEEM addition. | Bis-adduct formation. |
| Cyclization Temp. | Too low (<240°C) | Increase to 250-255°C; use high-boiling solvent. | Incomplete cyclization. |
| Cyclization Temp. | Too high/prolonged | Optimize time and temperature. | Decarboxylation product. |
| Substituted Aniline | Meta-substitution | Understand electronic/steric effects; purify mixture. | Regioisomers. |
| Saponification | Incomplete reaction | Use adequate base, co-solvent, and heat. | Residual ester. |
| Purification | Multiple impurities | Use a combination of recrystallization and chromatography. | Contaminated final product. |
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Khan, I., et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 22(3), 468. [Link]
-
Tagawa, Y., et al. (2001). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 44(19), 3011-3016. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Al-Hiary, Y. M. (2006). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[9][16]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 11(11), 885-896. [Link]
-
Kumar, A., et al. (2016). One-Pot Synthesis of 4-Hydroxy-3-arylquinolines via a Gould-Jacobs/Heck or Suzuki Reaction Sequence. Organic & Biomolecular Chemistry, 14(3), 856-866. [Link]
- Google Patents. (2015).
-
Redgrave, L. S., & Westwood, N. J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. International Journal of Molecular Sciences, 21(23), 9265. [Link]
-
Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]
-
Wang, F., et al. (2017). The Effect of Moisture on the Hydrolysis of Basic Salts. Energy & Fuels, 31(11), 12345-12353. [Link]
-
Biffis, A., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. [Link]
-
da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(11), 906. [Link]
-
Anderson, N. G. (2012). Optimizing the Reaction by Minimizing Impurities. In Practical Process Research & Development (pp. 165-188). Academic Press. [Link]
-
Monaghan, J. K., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18265-18276. [Link]
-
Relequa. (n.d.). Effects of Moisture. Retrieved from [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. Retrieved from [Link]
-
Monaghan, J. K., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18265-18276. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Al-Hiary, Y. M., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[9]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Molecules, 13(11), 2880-2895. [Link]
-
Saim, S., et al. (2001). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Journal of Chemical Technology & Biotechnology, 76(2), 177-180. [Link]
- Google Patents. (2013). Preparation method of N, N-diethyl aniline. CN103012159B.
-
Tkachova, O. V., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Russian Chemical Bulletin, 59(10), 2095-2100. [Link]
-
Zhang, X., et al. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. RSC Advances, 11(36), 22359-22368. [Link]
-
Redgrave, L. S., & Westwood, N. J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. International Journal of Molecular Sciences, 21(23), 9265. [Link]
-
Kumar, A., et al. (2020). Reactions for making widely used aniline compounds break norms of synthesis. Chemical & Engineering News, 98(32). [Link]
-
University of Toronto. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Organic Process Research & Development, 27(7), 1269-1277. [Link]
-
Beier, P., & Alexandrova, M. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. [Link]
-
Al-Talla, Z. A. (2020). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8863784. [Link]
-
Reddy, K. S., et al. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1189-1193. [Link]
-
Yamamoto, Y., et al. (2021). Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization of Unsaturated Amines and Alcohols. Molecules, 26(21), 6439. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Singh, R., et al. (2016). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1133-1138. [Link]
-
Al-Hiary, Y. M., et al. (2008). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[9]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[9][16]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 13(11), 2880-2895. [Link]
-
Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9(Suppl 5), S437-S447. [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Moisture | Relequa [relequa.com]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro [1,4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. teledyneisco.com [teledyneisco.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking Quinoline Synthesis Efficiency
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Consequently, the efficient synthesis of functionalized quinolines is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of classical and novel quinoline production methods, moving beyond mere procedural descriptions to analyze the causality behind experimental choices. We will benchmark these methods on key performance indicators, including yield, reaction time, temperature, and sustainability. This document is designed to empower researchers, scientists, and drug development professionals to select and optimize the most appropriate synthetic strategy for their specific needs, supported by detailed protocols and mechanistic insights.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Notable drugs incorporating the quinoline core include the antimalarial chloroquine, the smooth muscle relaxant papaverine, and the anti-asthma medication Singulair. The continued discovery of quinoline-based compounds with potent antibacterial, antifungal, anticancer, and anti-inflammatory properties ensures that the development of efficient and versatile synthetic routes to this scaffold remains a high-priority research area.[1][2]
Benchmarking Parameters: Defining "Synthesis Efficiency"
A holistic evaluation of a synthetic method's "efficiency" extends beyond the final product yield. For a comprehensive benchmark, we must consider a multifactorial approach:
-
Yield (%): The most traditional metric, representing the amount of desired product obtained.
-
Reaction Time: The duration required to complete the reaction, impacting throughput and energy consumption.
-
Temperature (°C): High temperatures often translate to higher energy costs and can limit the compatibility of sensitive functional groups.
-
Atom Economy & E-Factor: Green chemistry metrics that assess the efficiency of atom incorporation from reactants into the final product and the amount of waste generated, respectively.
-
Catalyst & Reagent Profile: The nature of catalysts and reagents used, with a focus on toxicity, cost, and recyclability. Harsh reagents like concentrated acids or toxic oxidants are significant drawbacks.[3]
-
Operational Simplicity & Scalability: The ease of setting up, running, and scaling the reaction for larger-quantity production.[4]
-
Substrate Scope: The range of different starting materials that can be effectively used to generate a library of diverse quinoline derivatives.
Classical Synthesis Routes: The Historical Foundation
These named reactions form the bedrock of quinoline synthesis. While often robust, they are frequently hampered by harsh conditions, low atom economy, and challenging purification.[3]
The Skraup Synthesis
The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5] The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate to control its rate.[5][6]
Mechanism Insight: The key steps involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.[5] This reliance on a strong dehydrating acid (H₂SO₄) and an external oxidant contributes to the harshness and poor atom economy of the process.
The Doebner-von Miller Synthesis
A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol.[7] It is generally more versatile but still requires strong acidic conditions, which can lead to significant side reactions, most notably the polymerization of the carbonyl starting material, resulting in tar formation and low yields.[8]
The Friedländer Annulation
One of the most versatile and straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[1][9] The reaction can be catalyzed by either acids or bases.[10]
Causality in Mechanism: The reaction can initiate via two pathways depending on the conditions: an aldol condensation between the carbonyl partners followed by cyclization, or the formation of a Schiff base between the aniline and one carbonyl partner, followed by an intramolecular aldol-type reaction.[9] This flexibility is a key reason for its broad utility, though regioselectivity can be an issue with unsymmetrical ketones.[4]
The Combes Synthesis
This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation and cyclization of an aniline with a 1,3-dicarbonyl compound.[11][12] The initial step is the formation of a β-amino enone (an enamine), which then undergoes cyclization upon heating in the presence of a strong acid like sulfuric acid.[11]
Modern & Novel Synthesis Strategies: The Pursuit of Efficiency and Sustainability
Recent innovations in quinoline synthesis have been driven by the principles of green chemistry, aiming for milder conditions, higher efficiency, and reduced environmental impact.[2][13]
Transition-Metal Catalyzed Methods
Catalysts based on copper, cobalt, iron, and palladium have revolutionized quinoline synthesis by enabling novel reaction pathways under milder conditions.[14][15] These methods often involve C-H activation or dehydrogenative coupling, which can significantly improve atom economy by avoiding the need for pre-functionalized starting materials. For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis under mild conditions.[15]
"Green" and Metal-Free Approaches
The drive to reduce reliance on potentially toxic and expensive heavy metals has spurred the development of metal-free protocols. Key strategies include:
-
Microwave-Assisted Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[16][17][18]
-
Iodine Catalysis: Molecular iodine has emerged as a cheap, low-toxicity, and highly effective catalyst for various quinoline syntheses, promoting cyclization and aromatization steps.[2][11][19]
-
Nanocatalysis: Nanoparticle-based catalysts (e.g., CuO, Fe₃O₄) offer high surface area and reactivity, enabling high to excellent yields (85-98%) at lower temperatures (e.g., 60 °C) and with very short reaction times (e.g., 20 minutes).[13][20] A significant advantage is the ease of catalyst recovery and reuse.[20]
Oxidative Annulation Strategies
These modern approaches construct the quinoline ring through cyclization coupled with an oxidation step.[15] Unlike the Skraup synthesis, which uses harsh oxidants, these methods can employ greener alternatives like air (O₂) or DMSO.[2][14] Photo-induced methods, using visible light as an energy source, represent a particularly sustainable approach, allowing reactions to proceed at room temperature.[14][15]
Comparative Analysis: A Head-to-Head Evaluation
The choice of a synthetic method is a trade-off between various factors. The following table provides a comparative benchmark of representative quinoline synthesis methods.
| Method | Typical Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Nitrobenzene, 140-150°C | 3-4 hours | Moderate (~60-70%) | Uses inexpensive, simple starting materials.[6] | Highly exothermic, harsh/unsafe conditions, toxic reagents, significant waste.[6][21] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, strong acid (HCl, H₂SO₄), Heat | Several hours | Variable (Low to Good) | More versatile substrate scope than Skraup. | Prone to polymerization/tar formation, often low yields.[8] |
| Friedländer Annulation | 2-Aminoaryl ketone, active methylene compound, Acid/Base catalyst, Reflux | 2-12 hours | Good to Excellent (70-95%) | High versatility, good yields, simpler workup.[1][4] | Regioselectivity issues with unsymmetrical ketones.[4] |
| Transition-Metal Cat. (e.g., Cu(II)) | Amino alcohol, ketone, Cu(II) catalyst, 80-120°C | 5-10 hours | High (80-95%) | High efficiency, broad substrate tolerance, milder than classical methods.[14] | Catalyst cost, potential metal contamination in the final product.[13] |
| Microwave-Assisted | Substrates, Catalyst (optional), Polar Solvent (e.g., DMF) or solvent-free, 125-135°C | 8-20 minutes | Excellent (85-95%) | Drastically reduced reaction times, often higher yields and purity.[16][17] | Requires specialized microwave reactor equipment.[16] |
| Nanocatalyst (e.g., Fe₃O₄-based) | Aldehyde, Amm. Acetate, Dimedone, Catalyst, 60°C | 20 minutes | Excellent (85-98%) | Extremely fast, high yields, mild conditions, recyclable catalyst.[20] | Catalyst preparation can be multi-step.[10] |
Experimental Protocols: From Theory to Practice
To provide a practical context, detailed protocols for a classic and a novel synthesis are outlined below. These protocols are self-validating systems; successful execution as described should yield the desired product within the expected efficiency range, confirming the validity of the method.
Protocol for a Classic Method: The Friedländer Annulation
This protocol describes a one-pot synthesis of a substituted quinoline via the in-situ reduction of an o-nitrobenzaldehyde followed by a Friedländer condensation.[22]
Objective: To synthesize 2-cyclopropyl-6-methoxyquinoline.
Materials:
-
2-Nitro-5-methoxybenzaldehyde
-
Cyclopropyl methyl ketone
-
Iron powder (<10 micron)
-
Hydrochloric acid (aq., 2 M)
-
Potassium hydroxide
-
Ethanol
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-nitro-5-methoxybenzaldehyde (1.0 eq), ethanol, and 2 M aqueous HCl (0.2 eq).
-
Reduction: Heat the mixture to 70 °C. Add iron powder (3.0 eq) portion-wise over 15 minutes. Stir vigorously at 70 °C for 1 hour. The formation of the intermediate o-aminobenzaldehyde can be monitored by TLC.
-
Condensation: To the reaction mixture, add cyclopropyl methyl ketone (1.5 eq) and potassium hydroxide (2.0 eq).
-
Cyclization: Heat the mixture to reflux and maintain for 4 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove iron salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired quinoline product. Expected Yield: 85-95%.
Protocol for a Novel Method: Nanocatalyst-Mediated Synthesis
This protocol describes a rapid, efficient, and green synthesis of a poly-substituted quinoline derivative using a recyclable magnetic nanocatalyst under mild conditions.[20]
Objective: To synthesize a 1,4-dihydropyridine-fused quinoline derivative.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Sulfamic acid-functionalized Fe₃O₄ Nanoparticles (0.02 g)
-
Ethanol
Procedure:
-
Reaction Setup: In a small vial, combine the 4-chlorobenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and the magnetic nanocatalyst (0.02 g).
-
Reaction: Add 5 mL of ethanol as the solvent. Stir the mixture at 60 °C for 20 minutes. Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong magnet against the outside of the vial. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear supernatant solution to be decanted.
-
Purification: Wash the catalyst with a small amount of ethanol and combine the washings with the decanted solution. Evaporate the solvent under reduced pressure. The resulting solid product is often of high purity, but can be further purified by recrystallization from ethanol if necessary. Expected Yield: 90-98%. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Visualization of Key Processes
General Workflow for Synthesis Selection
Caption: Decision workflow for selecting an appropriate quinoline synthesis method.
Simplified Mechanism: The Skraup Synthesis
Caption: Mechanistic overview of the classical Skraup quinoline synthesis.
Conclusion and Future Outlook
The synthesis of quinolines has evolved dramatically from the harsh, low-yielding classical methods to highly efficient, mild, and sustainable modern protocols. While traditional syntheses like the Skraup and Friedländer reactions remain valuable for their simplicity and use of basic feedstocks, they are increasingly supplanted by novel strategies.
The future of quinoline synthesis lies in the continued application of green chemistry principles. We anticipate further development in:
-
Photocatalysis: Harnessing visible light to drive reactions at ambient temperatures will reduce energy consumption and expand substrate scope.
-
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and seamless scalability from lab to industrial production.
-
Biocatalysis: The use of enzymes to catalyze quinoline formation could offer unparalleled selectivity and environmental compatibility.
By carefully considering the benchmarking parameters outlined in this guide, researchers can make informed decisions, accelerating the discovery and development of next-generation quinoline-based therapeutics.
References
-
Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Retrieved from [Link]
-
Zare, K., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Retrieved from [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances. Retrieved from [Link]
-
Clarke, H. T., & Davis, A. W. (n.d.). Quinoline. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]
-
Patil, P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Ansari, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]
-
Abida, et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of quinolines catalyzed by iodine/DMSO. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. Retrieved from [Link]
-
Chen, J-J., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, A-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Retrieved from [Link]
-
Limban, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. iipseries.org [iipseries.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
